1-Chloro-4-iodo-2-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUICUDBKZVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517915 | |
| Record name | 1-Chloro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41252-95-3 | |
| Record name | 1-Chloro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-iodo-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Chloro-4-iodo-2-nitrobenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-iodo-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring chloro, iodo, and nitro groups on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and safe handling procedures, tailored for professionals in research and development.
Physicochemical Properties and Identifiers
This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41252-95-3 | [1] |
| Molecular Formula | C₆H₃ClINO₂ | [1] |
| Molecular Weight | 283.45 g/mol | [1] |
| Appearance | Yellow needles (recrystallized from dichloromethane and methanol) | [2] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 1, an iodine atom at position 4, and a nitro group at position 2. The presence of these three distinct functional groups provides multiple reaction sites for synthetic chemists to exploit.
References
A Technical Guide to the Solubility of 1-Chloro-4-iodo-2-nitrobenzene in Common Organic Solvents
Introduction
1-Chloro-4-iodo-2-nitrobenzene is a polyfunctional aromatic compound of significant interest in organic synthesis. Its utility as a building block in the development of pharmaceuticals and other complex molecules is predicated on its reactivity and, crucially, its solubility in various reaction media. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and the overall efficiency of synthetic routes.
This guide provides an in-depth technical overview of the solubility of this compound. Moving beyond a simple tabulation of data, we will delve into the physicochemical principles governing its solubility, offer a practical, step-by-step protocol for experimental solubility determination, and present a qualitative summary based on available data for the compound and its structural analogs.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In this compound, we observe a benzene ring substituted with three distinct functional groups: a chloro group, an iodo group, and a nitro group. Each of these moieties contributes to the overall polarity and intermolecular forces that dictate how the molecule interacts with a solvent.
-
Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents.
-
Halogen Substituents (Cl and I): Both chlorine and iodine are electronegative, introducing polarity to the C-X bond. However, their large size also contributes to van der Waals forces, which can enhance solubility in less polar solvents.
-
Nitro Group (NO₂): The nitro group is strongly polar and capable of acting as a hydrogen bond acceptor. This group can enhance solubility in polar solvents.
The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of the large, nonpolar benzene ring and iodine atom suggests that the compound will not be highly soluble in very polar solvents like water, but the polar nitro and chloro groups will facilitate dissolution in a range of organic solvents.
Qualitative Solubility Profile
It has been noted that this compound is slightly soluble in chloroform and methanol. For the related compound, 1-chloro-4-nitrobenzene, it is described as being readily soluble in organic solvents such as ethanol, acetone, and ether. It is sparingly soluble in cold alcohol but freely soluble in boiling alcohol.[1] Another source confirms the moderate solubility of 1-chloro-4-nitrobenzene in ethanol and ether.[2] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility of this compound |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 47.2 | Likely Soluble |
| Dimethylformamide (DMF) | 36.7 | Likely Soluble |
| Acetone | 20.7 | Likely Soluble |
| Ethyl Acetate | 6.0 | Likely Soluble |
| Polar Protic Solvents | ||
| Methanol | 32.7 | Slightly Soluble |
| Ethanol | 24.5 | Likely Soluble (especially when heated) |
| Nonpolar Solvents | ||
| Dichloromethane (DCM) | 9.1 | Likely Soluble |
| Chloroform | 4.8 | Slightly Soluble |
| Toluene | 2.4 | Likely Soluble |
| Hexane | 1.9 | Likely Sparingly Soluble to Insoluble |
| Aqueous | ||
| Water | 80.1 | Insoluble |
Note: This table is a qualitative guide based on available data and chemical principles. Experimental verification is necessary for precise solubility determination.
Experimental Determination of Solubility: A Step-by-Step Protocol
For research and development purposes, determining the precise solubility of a compound in a specific solvent system is often necessary. The following protocol outlines a reliable method for the experimental determination of solubility.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis.
-
-
Analysis:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors:
-
Polarity ("Like Dissolves Like"): As a molecule of moderate polarity, it is expected to be more soluble in solvents of similar polarity. Highly polar solvents will be less effective at solvating the nonpolar benzene ring, while highly nonpolar solvents will not interact favorably with the polar nitro group.[3]
-
Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. For this compound, heating the solvent is likely to significantly increase its solubility.
-
Solvent-Solute Interactions: The specific interactions between the solvent and the solute play a crucial role. Solvents that can engage in dipole-dipole interactions with the nitro and chloro groups, and also effectively solvate the aromatic ring, will be the most effective.
Diagram 2: Factors Affecting Solubility
Caption: Interplay of factors governing solubility.
Conclusion
While quantitative solubility data for this compound remains to be exhaustively documented, a strong qualitative understanding can be derived from its molecular structure and comparison with related compounds. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable methodology. A systematic approach to understanding and determining the solubility of this important synthetic intermediate will undoubtedly facilitate its effective use in research and development.
References
An In-Depth Spectroscopic Guide to 1-Chloro-4-iodo-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, 1-chloro-4-iodo-2-nitrobenzene (C₆H₃ClINO₂). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete structural characterization. Beyond presenting raw data, this guide delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and provides expert interpretation of the spectral features. By integrating these datasets, we establish a robust, self-validating framework for the unambiguous identification and quality assessment of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃ClINO₂ and a molecular weight of approximately 283.45 g/mol .[1] The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (iodo, via hyperconjugation and resonance) groups on the benzene ring creates a distinct electronic environment, leading to a unique and predictable spectroscopic fingerprint.
Structural Analysis:
-
Aromatic System: A benzene ring substituted at positions 1, 2, and 4.
-
Protons: Three aromatic protons (H-3, H-5, H-6), each in a unique chemical environment.
-
Carbons: Six aromatic carbons, all chemically non-equivalent due to the substitution pattern.
-
Key Functional Groups:
-
Nitro group (-NO₂): Strongly electron-withdrawing, expected to significantly deshield adjacent protons and carbons. It will produce strong, characteristic IR absorptions.
-
Halogens (-Cl, -I): Influence the electronic environment and provide distinct isotopic patterns in mass spectrometry (especially chlorine).
-
This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data to confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, it allows for the precise mapping of the proton and carbon frameworks.
-
Expert Insight on Solvent Selection: The choice of a deuterated solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is selected as the primary solvent for this analysis. It is a versatile solvent capable of dissolving a wide range of organic compounds, is relatively inexpensive, and has a low boiling point (61.2°C), which simplifies sample recovery.[2][3] Its residual proton signal appears at ~7.26 ppm, which is unlikely to interfere with the highly deshielded aromatic protons of the analyte.[3] For compounds with poor solubility, DMSO-d₆ could be an alternative, though its high boiling point makes sample recovery challenging.[2]
Predicted ¹H NMR Analysis
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.10 | d | J(H3-H5) ≈ 2.5 Hz | 1H |
| H-5 | ~7.85 | dd | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz | 1H |
| H-6 | ~7.60 | d | J(H6-H5) ≈ 8.5 Hz | 1H |
Interpretation of the ¹H NMR Spectrum:
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded (highest chemical shift). It will appear as a doublet due to coupling with H-5 (meta-coupling, ³J ≈ 2.5 Hz).
-
H-5: This proton is situated between the iodo and chloro groups. It will be split into a doublet of doublets by coupling to H-6 (ortho-coupling, ³J ≈ 8.5 Hz) and H-3 (meta-coupling, ³J ≈ 2.5 Hz).
-
H-6: This proton is ortho to the iodine atom. It is expected to be the most shielded of the three protons. It will appear as a doublet due to ortho-coupling with H-5.
The diagram below illustrates the proton assignments and their expected coupling relationships.
References
The Crystalline Architecture of 1-Chloro-4-iodo-2-nitrobenzene: A Technical Guide to its Solid-State Structure and Intermolecular Interactions
Introduction
For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and solid-state stability. This guide provides an in-depth technical exploration of the crystal structure of 1-Chloro-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound. While this specific molecule is a valuable intermediate in the synthesis of more complex molecules like sulfonamides and benzothiazines, its crystal structure serves as an excellent case study for understanding the subtle interplay of intermolecular forces that govern molecular assembly in the solid state[1].
This document will detail the experimental procedures for obtaining single crystals suitable for X-ray diffraction, present a comprehensive analysis of the determined crystal structure, and delve into the nature of the intermolecular interactions that define the crystalline packing. The methodologies described herein are presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.
Methodology: From Synthesis to Structural Elucidation
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of a crystallographic model. The following sections outline the field-proven protocols for this workflow.
Synthesis of this compound
The synthesis of the title compound is achieved through a classical Sandmeyer-type reaction, starting from 4-chloro-2-nitroaniline.
Experimental Protocol:
-
Diazotization: 4-Chloro-2-nitroaniline (2 g, 0.0116 mol) is dissolved in concentrated hydrochloric acid (10 ml). The resulting mixture is cooled to 273-278 K (0-5 °C) in an ice bath. A solution of sodium nitrite (0.96 g, 0.14 mol) in water is then added dropwise while maintaining the low temperature and stirring. This crucial step converts the primary amine into a diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt[2].
-
Iodination: After a brief stirring period (approximately 5 minutes), a solution of potassium iodide (2.17 g, 0.0134 mol) is added to the reaction mixture. The diazonium group is an excellent leaving group and is readily displaced by the iodide ion.
-
Work-up and Crystallization: The reaction is allowed to warm to room temperature and then heated to facilitate the removal of nitrogen gas. Upon cooling, the crude product precipitates. The precipitate is collected by filtration, washed with distilled water, and then recrystallized. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system, such as a mixture of isopropanol and hexane[3].
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid[4][5][6]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Data Collection and Structure Refinement:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The crystallographic data for this compound was collected using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K[1]. The collected data was processed using the SAINT software package for data reduction and SADABS for absorption correction[1]. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97[1].
Results and Discussion: The Crystal Structure of this compound
The crystallographic analysis reveals that this compound crystallizes in the monoclinic system. A summary of the key crystallographic data is presented in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₃ClINO₂ | [1][7][8] |
| Formula Weight | 283.44 g/mol | [1][8] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 4.1583 (2) | [1] |
| b (Å) | 14.5213 (7) | [1] |
| c (Å) | 13.7990 (6) | [1] |
| β (°) | 93.361 (2) | [1] |
| Volume (ų) | 831.81 (7) | [1] |
| Z | 4 | [1] |
| T (K) | 296 | [1] |
| R[F² > 2σ(F²)] | 0.023 | [1] |
| wR(F²) | 0.051 | [1] |
Molecular Geometry and Conformation
The molecular structure of this compound reveals that the benzene ring is planar, as expected. The chloro and iodo substituents lie within the plane of the benzene ring[1]. A notable feature of the structure is the disorder of the nitro group, which occupies two distinct positions with nearly equal occupancy (0.506:0.494)[1]. This disorder is a mechanism to avoid unfavorable short intermolecular contacts between oxygen atoms in the crystal lattice[1]. The dihedral angles between the benzene ring and the two disordered components of the nitro group are 29.0 (2)° and 51.0 (3)°[1]. This out-of-plane orientation is a common feature in ortho-substituted nitrobenzenes and is influenced by steric hindrance from the adjacent iodine atom.
Intermolecular Interactions and Crystal Packing
While no classical hydrogen bonds are observed in the crystal structure of this compound, the crystal packing is stabilized by a network of weaker intermolecular interactions, particularly halogen bonding.
Caption: A conceptual diagram of key intermolecular forces in the crystal lattice.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atom, being the most polarizable of the halogens present, is expected to be the primary participant in such interactions. These interactions, along with weaker van der Waals forces, contribute to the overall stability of the crystal lattice. The study of intermolecular interactions in similar halogenated nitrobenzenes has shown that halogen bonds and π-π stacking are significant contributors to their crystal packing[9][10][11]. The specific arrangement in this compound, however, is dominated by the need to accommodate the disordered nitro group, which in turn influences the types of intermolecular contacts that can be formed.
Conclusion and Future Perspectives
The crystal structure of this compound has been unequivocally determined through single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P2₁/c, and its solid-state conformation is characterized by a disordered nitro group. The crystal packing is governed by a combination of weak intermolecular forces, with halogen bonding likely playing a significant role.
This detailed structural information is invaluable for computational modeling and for predicting the properties of materials derived from this compound. For drug development professionals, understanding the solid-state structure of synthetic intermediates is crucial for controlling polymorphism and ensuring the reproducibility of synthetic processes. Future work could involve co-crystallization studies to explore the formation of different supramolecular assemblies driven by halogen bonding and other non-covalent interactions.
References
- 1. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Interplay of Halogen and π-π Charge-Transfer Bondings in Intermolecular Associates of Bromo- or Iododinitrobenzene with Tetramethyl-p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Reactivity of 1-Chloro-4-iodo-2-nitrobenzene
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted benzenes serve as invaluable building blocks, but their utility is directly proportional to the degree of control a chemist can exert over their reactive sites. 1-Chloro-4-iodo-2-nitrobenzene is a quintessential example of such a versatile scaffold. Possessing three distinct functional groups—a nitro group, a chloro group, and an iodo group—it presents a fascinating case study in chemoselectivity. The electronic interplay between these substituents creates a hierarchical reactivity profile that, when properly understood, allows for a programmed, stepwise approach to molecular construction.
This technical guide provides an in-depth analysis of the reactivity of this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern the behavior of each functional group. We will explore the causality behind why certain reactions proceed at specific sites, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Chapter 1: The Electronic and Steric Landscape
The reactivity of any substituted benzene is dictated by the electronic nature of its substituents. In this compound, we have a powerful confluence of inductive and resonance effects that renders the aromatic ring both electron-deficient and highly polarized.
-
The Nitro Group (-NO₂): This is the most influential group on the ring. It is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M).[1][2] By pulling electron density out of the π-system, it deactivates the ring towards electrophilic aromatic substitution (EAS).[3][4] Conversely, and more importantly for its synthetic utility, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[2][5][6] The resonance stabilization of the negative charge in the Meisenheimer intermediate is the key to this activation.[5][6]
-
The Halogens (-Cl, -I): Chlorine and iodine are classic examples of substituents with competing electronic effects. They are electronegative and thus withdraw electron density through the inductive effect (-I), deactivating the ring towards EAS. However, they possess lone pairs of electrons that can be donated into the ring via the resonance effect (+M). While the inductive effect dominates, making them net deactivators, their resonance donation directs incoming electrophiles to the ortho and para positions. In the context of SNAr and cross-coupling reactions, their primary role is that of a leaving group.
The synergy of these effects makes the aromatic ring highly electron-poor, a critical feature for enabling nucleophilic attack. The positions ortho and para to the nitro group (C1 and C4) are the most activated towards nucleophilic substitution.
Chapter 2: Hierarchy of Reactivity: A Guide to Selective Functionalization
The true synthetic power of this compound lies in the predictable and hierarchical reactivity of its functional groups. One can selectively address the C-I bond, the C-Cl bond, or the -NO₂ group by choosing the appropriate reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond
In the realm of palladium-catalyzed cross-coupling reactions, the identity of the halogen is the primary determinant of reactivity. The ease of oxidative addition of the aryl halide to the Pd(0) center follows the order of carbon-halogen bond strength: C-I < C-Br < C-Cl.[7][8] The weaker C-I bond (approx. 278 kJ/mol) undergoes oxidative addition far more readily than the stronger C-Cl bond (approx. 409 kJ/mol). This substantial difference in reactivity allows for exquisite chemoselectivity. It is possible to perform a variety of cross-coupling reactions exclusively at the C4-Iodo position while leaving the C1-Chloro position untouched.[8]
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis.[9][10][11] When applied to this compound, the reaction occurs selectively at the C-I bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed. The C-Cl bond will remain intact under these conditions.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The choice of a moderately active catalyst like Pd(dppf)Cl₂ and a temperature below 100 °C is crucial. These conditions provide sufficient energy to cleave the C-I bond but are not harsh enough to promote the more difficult oxidative addition into the C-Cl bond.[12]
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14] The reactivity hierarchy remains the same, allowing for selective alkynylation at the C4 position.[15]
Experimental Protocol: Selective Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C-Cl Bond
After the C-I position has been functionalized, or if direct substitution is desired, the C-Cl bond becomes the next target. The SNAr reaction is governed not by bond strength, but by the stability of the anionic intermediate (Meisenheimer complex).[2][5][6] The powerful electron-withdrawing nitro group is positioned ortho to the chlorine atom. This proximity allows for optimal resonance stabilization of the negative charge that develops at C1 upon nucleophilic attack, making this site highly susceptible to substitution.
Experimental Protocol: SNAr with an Amine
-
Setup: In a sealed vial or round-bottom flask, dissolve the 1-chloro-4-substituted-2-nitrobenzene starting material (1.0 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The higher temperature is needed to overcome the activation barrier for C-Cl bond cleavage. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into ice-water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the product by recrystallization or column chromatography.
Trustworthiness Note: This protocol is self-validating. The reaction progress can be easily tracked by the disappearance of the starting material and the appearance of a more polar product spot on TLC. The harsh conditions (high temperature, polar aprotic solvent) are indicative of the higher energy required for an SNAr reaction at a C-Cl bond compared to cross-coupling at a C-I bond.
Modification of the Nitro Group: A Gateway to New Reactivity
The nitro group is not merely a spectator or an activating group; it is a versatile functional handle itself. Its reduction to an aniline (-NH₂) is one of the most fundamental and impactful transformations in aromatic chemistry.[16]
Experimental Protocol: Reduction of the Nitro Group
-
Setup: To a round-bottom flask, add the substituted nitrobenzene (1.0 equiv.) and a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.) and concentrated hydrochloric acid (HCl). Alternatively, use iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C for the SnCl₂ method) until the reaction is complete (monitored by TLC/LC-MS).
-
Workup: Cool the reaction mixture. If using SnCl₂, carefully basify the solution with aqueous sodium hydroxide (NaOH) until the tin salts precipitate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product, which can be further purified if necessary.
Impact on Reactivity: This transformation fundamentally alters the electronic character of the molecule. The resulting aniline is a strong electron-donating group (+M > -I). This change:
-
Deactivates the ring towards any further SNAr reactions.
-
Activates the ring towards electrophilic aromatic substitution (EAS).
-
Provides a nucleophilic site (the -NH₂ group) for further reactions like amide bond formation or diazotization.
Chapter 3: Strategic Synthesis Workflow
The predictable reactivity hierarchy of this compound enables its use in multi-step, regiocontrolled synthetic sequences. A common and powerful workflow involves addressing each reactive site in order of lability.
This workflow allows for the controlled installation of three different substituents onto the benzene ring with high regiochemical fidelity, making it an exceptionally valuable strategy in drug discovery and materials development.
Conclusion
This compound is far more than a simple chemical reagent; it is a sophisticated synthetic platform. The distinct electronic roles of its three functional groups establish a clear and exploitable hierarchy of reactivity. The carbon-iodine bond serves as the primary site for palladium-catalyzed cross-coupling reactions, the nitro-activated carbon-chlorine bond is the target for nucleophilic aromatic substitution, and the nitro group itself can be transformed to fundamentally alter the ring's electronic properties. By understanding the causality behind this differential reactivity—the interplay of bond energies for cross-coupling and intermediate stabilization for SNAr—the synthetic chemist can design logical and efficient routes to complex, highly functionalized aromatic molecules. This guide provides the foundational knowledge and practical protocols necessary to unlock the full potential of this versatile building block.
References
- 1. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 2. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ck12.org [ck12.org]
- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 6. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
A Technical Safety Guide for 1-Chloro-4-iodo-2-nitrobenzene: A Researcher's Handbook
This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 1-chloro-4-iodo-2-nitrobenzene (CAS 41252-95-3). As a specialized chemical intermediate, comprehensive safety data for this specific compound is not widely published. Therefore, this guide has been synthesized with expert analysis, drawing upon established data from structurally analogous compounds, including 1-chloro-4-nitrobenzene, 1-iodo-4-nitrobenzene, and other halogenated nitroaromatics. This approach provides a robust, precautionary framework for researchers, scientists, and drug development professionals, ensuring that safety protocols are grounded in the known hazards of the compound's core chemical moieties.
Compound Identification and Physicochemical Profile
This compound is a substituted aromatic compound containing chloro, iodo, and nitro functional groups.[1] These groups dictate its reactivity and toxicological profile. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, makes it a useful intermediate in complex organic synthesis, such as in the preparation of pharmaceuticals that target the hedgehog (Hh) signaling pathway.[2]
Structural Representation:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value / Description | Source |
| CAS Number | 41252-95-3 | [1] |
| Molecular Formula | C₆H₃ClINO₂ | [1] |
| Molecular Weight | 283.45 g/mol | [1] |
| Appearance | Solid (Predicted, based on analogs) | [3][4] |
| Odor | Pungent or aromatic (Predicted) | [3][4] |
| Solubility in Water | Low (Predicted) | [4][5] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [4] |
| Stability | Stable under normal conditions. May be sensitive to light and heat. | [4][6][7] |
Hazard Identification and Classification (Inferred)
A definitive GHS classification for this compound is not available. However, based on the severe hazard profiles of its structural analogs, it must be handled with extreme caution. The following hazards are inferred and should be assumed until proven otherwise.
-
1-Chloro-4-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and mutagen, and it may cause organ damage through prolonged exposure.[7][8][9][10][11]
-
1-Iodo-4-nitrobenzene is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes significant skin and eye irritation.[12][13]
-
Nitroaromatic compounds as a class are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[14][15]
Caption: Inferred GHS pictograms for this compound.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is essential when working with this compound. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.
Engineering Controls: The First Line of Defense
-
Rationale: The high acute toxicity via inhalation of dust or vapors necessitates that this compound be handled exclusively within a certified chemical fume hood or a glove box.[3][8][16] This prevents systemic exposure by containing aerosols and vapors at the source.
-
Protocol:
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Rationale: Dermal contact is a significant route of exposure for toxic chloronitrobenzenes.[7] Standard laboratory attire is insufficient.
-
Protocol:
-
Hand Protection: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Gloves must be inspected for pinholes before each use.[7][8][16]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[7][8][16]
-
Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.[3][7]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[8][16]
-
Hygiene and Storage: Preventing Cross-Contamination and Degradation
-
Rationale: Strict hygiene practices prevent accidental ingestion and dermal exposure. Proper storage maintains chemical integrity and prevents the formation of hazardous byproducts.
-
Protocol:
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][17] Do not eat, drink, or smoke in areas where this chemical is handled.[7]
-
Storage: Store in a tightly sealed, clearly labeled container.[4][12] The storage location must be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and bases.[4][6][12] Protect from direct sunlight.[7][12]
-
Emergency Procedures: A Step-by-Step Response Framework
Rapid and correct response during an emergency is critical to minimizing harm.
Caption: Logical workflow for responding to an accidental spill.
Accidental Release Measures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[7][17] Do not use combustible materials like paper towels.
-
Avoid generating dust.[18][19] If the material is a solid, it can be gently dampened with water to prevent it from becoming airborne before sweeping.[14]
-
Using non-sparking tools, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[19][20]
-
Clean the spill area with soap and water.
-
-
Major Spill:
Fire-Fighting Measures
-
Rationale: Combustion can produce highly toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and hydrogen iodide.[3][21]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][14][17][22]
-
Unsuitable Media: Do not use a heavy water stream, as it may scatter the material and spread contamination.[7][17]
-
Firefighter Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][12][22]
First-Aid Measures
-
General Advice: Move the victim from the dangerous area to fresh air. Immediate medical attention is required in all cases of exposure.[10][19] Provide the Safety Data Sheet to the attending physician.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6][8] If breathing is difficult or has stopped, provide artificial respiration.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing.[7][14][17] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[3][6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][17][19] Remove contact lenses if present and easy to do.[3][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][8][17] Never give anything by mouth to an unconscious person.[19]
Toxicological and Ecological Profile
Table 2: Summary of Toxicological Hazards (from Analog Data)
| Hazard Type | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic to highly toxic. Exposure can be fatal. | [7][8][9][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6][12][13] |
| Eye Damage/Irritation | Causes serious eye irritation. | [6][12][13] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [7][8][9][10] |
| Carcinogenicity | Suspected of causing cancer. 1-Chloro-4-nitrobenzene is listed by California Proposition 65 as a carcinogen. Its metabolism can produce 4-chloroaniline, a known carcinogen. | [7][9][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (blood, liver) through prolonged or repeated exposure. | [8][9][10][15] |
| Other Hazards | May cause methemoglobinemia, leading to cyanosis (bluish skin color). | [9][14][15] |
Ecological Information: Based on its analogs, this compound is expected to be toxic to aquatic life with long-lasting effects.[7][9][10] It is critical to prevent its release into drains, soil, or any waterway.[3][8][19] All waste materials must be collected and disposed of as hazardous waste according to local, state, and federal regulations.[3][8]
References
- 1. scbt.com [scbt.com]
- 2. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. Benzene, 1-Chloro-2-Iodo-4-Nitro- | Properties, Synthesis, Safety Data & Supplier Information – Expert Chemical Guide China [chlorobenzene.ltd]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. westliberty.edu [westliberty.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. lobachemie.com [lobachemie.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. 1-Iodo-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
Safe handling and storage of 1-Chloro-4-iodo-2-nitrobenzene
An In-Depth Technical Guide to the Safe Handling and Storage of 1-Chloro-4-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. As a compound utilized in complex organic synthesis, particularly as an intermediate for pharmaceuticals like Vismodegib, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Compound Identification and Physicochemical Properties
This compound (CAS RN: 41252-95-3) is a halogenated nitroaromatic compound.[2] Its molecular structure, featuring an electron-withdrawing nitro group and two different halogen substituents, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in establishing safe laboratory practices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41252-95-3 | [2] |
| Molecular Formula | C₆H₃ClINO₂ | [2][3] |
| Molecular Weight | 283.45 g/mol | [2][4][5] |
| Appearance | Light tan or yellow-to-green crystalline solid | [1][6] |
| Melting Point | Data not consistently available for this specific isomer; related compounds like 1-chloro-2-nitrobenzene melt at 33°C.[6] | |
| Boiling Point | Data not consistently available for this specific isomer; related compounds like 1-chloro-2-iodo-4-nitrobenzene boil at 315.7°C at 760 mmHg.[7] | |
| Solubility | Insoluble in water; soluble in organic solvents like ethyl acetate.[1][6] |
Hazard Identification and Toxicology
The primary hazards associated with halogenated nitroaromatics stem from their reactivity and metabolic pathways in the body. While specific toxicological data for this compound is limited, the hazards can be inferred from related compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene, which are well-studied.
Key Health Hazards:
-
High Acute Toxicity: Related compounds are toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Symptoms of exposure can include irritation, dizziness, headache, nausea, and weakness.[6]
-
Methemoglobinemia: A significant risk associated with nitroaromatic compounds is the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity. This can lead to cyanosis (blue lips, fingernails, and skin).[6][11]
-
Suspected Carcinogen and Mutagen: Many nitroaromatic compounds are suspected of causing cancer and genetic defects.[8][9][12] For instance, 1-chloro-4-nitrobenzene is listed as a chemical known to the State of California to cause cancer.[13] One of its metabolites in the body is 4-chloroaniline, a known carcinogen.[13]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and blood system.[6][8][12]
-
Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[14]
Environmental Hazards:
-
Toxic to Aquatic Life: This class of chemicals is recognized as being toxic to aquatic organisms, potentially with long-lasting effects.[6][8][9] Therefore, discharge into the environment, drains, or sewer systems must be strictly avoided.[9][10][14]
Exposure Controls and Personal Protective Equipment (PPE)
Given the significant health hazards, establishing stringent exposure controls is paramount. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][15]
-
Ventilation: Use adequate general or local exhaust ventilation to keep airborne concentrations to a minimum.[11] Ventilation should be designed to pull dust and vapors away from the user.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required at all times when handling this compound. The selection of PPE should follow a risk-based assessment, as illustrated in the workflow below.
Mandatory PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses.[14] A face shield should be worn in situations with a higher risk of splashing or dust generation.[9][12]
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with laboratory procedures.[9][16] Use proper glove removal technique to avoid skin contact.[9]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high risk of contamination, a chemically resistant apron or a full protective suit should be used.[12][16]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[11][15] For dusty conditions, a full-face particle respirator is appropriate.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Diagram 1: PPE Selection Workflow.
Safe Handling and Operational Protocols
Adherence to strict protocols minimizes the risk of exposure and contamination.
General Hygiene and Handling Practices
-
Wash hands and skin thoroughly after handling the chemical.[9][11][14]
-
Do not eat, drink, or smoke in the laboratory or when using this product.[9][12][17]
-
Avoid the formation of dust and aerosols.[9][14][16] If handling the solid form, be mindful of static discharge which can ignite dust.[14]
-
Remove and wash contaminated clothing before reuse.[11][12][14] Contaminated clothing should be handled with gloves and washed separately.
Protocol: Weighing and Preparing a Solution
-
Preparation: Don all required PPE as per the workflow (Diagram 1). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: Use a tared, sealed container to weigh the solid compound on an analytical balance inside the fume hood. This minimizes dust dispersal.
-
Transfer: Carefully transfer the weighed solid into the reaction or solution vessel. Use a powder funnel if necessary.
-
Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, stir the mixture using a magnetic stirrer.
-
Cleanup: Decontaminate any surfaces, including the spatula and weigh boat, with an appropriate solvent (e.g., acetone) and dispose of the waste in the designated halogenated waste stream.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area.[11][14] The storage location should be secure and accessible only to authorized personnel.[9][14]
-
Container: Keep the container tightly closed to prevent contamination and potential release.[9][11][14]
-
Incompatibilities: Store separately from incompatible materials. This is a critical safety measure to prevent violent reactions.[6]
The following diagram illustrates the key incompatibilities to consider for storage segregation.
Caption: Diagram 2: Chemical Incompatibility Chart.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
General Advice: Move the victim to fresh air immediately.[14] Call for medical assistance and show the Safety Data Sheet (SDS) to the attending physician.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][14] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8][14]
-
Skin Contact: Immediately remove all contaminated clothing.[17] Flush the skin with plenty of water and soap for at least 15 minutes.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person and seek immediate medical aid.[11][14]
Spill Response Protocol
The response to a spill depends on its scale. The following decision tree provides a guide.
Caption: Diagram 3: Spill Response Decision Tree.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][12][14] Do not use a heavy water stream as it may spread the material.[17]
-
Hazards from Combustion: Thermal decomposition can generate highly toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and phosgene.[6][11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][14]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.[9][14]
-
Disposal must be conducted by a licensed disposal company in accordance with all local, regional, and national regulations.[16][17] Do not dispose of it in the sanitary sewer.[9][14]
References
- 1. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3ClINO2 | CID 13092051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 7. 1-Chloro-2-iodo-4-nitrobenzene [myskinrecipes.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. lobachemie.com [lobachemie.com]
A Technical Guide to the Thermodynamic Stability of 1-Chloro-4-iodo-2-nitrobenzene
Abstract
1-Chloro-4-iodo-2-nitrobenzene is a poly-substituted aromatic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the development of pharmaceutical agents. The presence of both halogen substituents and an energetically potent nitro group necessitates a thorough understanding of its thermodynamic stability. This is paramount for ensuring safe handling, storage, and process scale-up. This technical guide provides an in-depth analysis of the molecular factors governing the stability of this compound, outlines detailed experimental protocols for its characterization using thermal analysis techniques, and discusses the interpretation of the resulting data for comprehensive risk assessment.
Introduction and Molecular Context
Nitroaromatic compounds are a cornerstone of industrial chemistry, serving as precursors for everything from dyes and polymers to agrochemicals and pharmaceuticals.[1] However, the energetic nature of the nitro group (-NO₂) also classifies them as potentially hazardous materials. A sudden, uncontrolled release of energy, known as thermal runaway, can occur if these compounds are subjected to temperatures exceeding their stability threshold.[1][2]
This compound (C₆H₃ClINO₂) is a halogenated nitrobenzene derivative.[3] While not as common as its simpler analogues, its structural complexity makes it a valuable building block in multi-step organic synthesis. For instance, related isomers serve as key intermediates in the synthesis of modern therapeutics.[4] The thermodynamic stability of such a molecule is not merely an academic curiosity; it is a critical safety parameter that dictates process conditions, storage protocols, and emergency response planning. This guide aims to provide researchers and process chemists with the foundational knowledge and practical methodologies to evaluate and understand the thermal behavior of this compound.
Molecular Structure and Inherent Stability Factors
The thermodynamic stability of this compound is intrinsically linked to its molecular architecture. The interplay between the aromatic ring and its three distinct substituents—chloro, iodo, and nitro groups—governs the molecule's energetic landscape.
The Role of Bond Dissociation Energy (BDE)
The initiation of thermal decomposition in many organic molecules begins with the homolytic cleavage of the weakest chemical bond. The energy required for this process is the Bond Dissociation Energy (BDE). An analysis of the BDEs for the bonds connected to the benzene ring in this compound provides a primary, field-proven insight into its likely decomposition pathway.
The C-I bond is demonstrably the most labile linkage in the molecule. Its BDE is significantly lower than that of the C-Cl, C-N, and C-H bonds, making it the probable initiation point for thermal decomposition under energetic stimuli.[5] This initial cleavage would produce an aryl radical and an iodine radical, which can then propagate further decomposition reactions. While the C-NO₂ bond scission is a common primary decomposition pathway for many nitroaromatics, the presence of the exceptionally weak C-I bond presents a more favorable, lower-energy initiation route.[6][7][8]
Table 1: Comparison of Relevant Average Bond Dissociation Energies (BDEs)
| Bond | Average BDE (kJ/mol) | Implication for Stability |
|---|---|---|
| C–I | ~213 | Weakest bond; likely primary site of homolytic cleavage. |
| C–NO₂ | ~247 | A known energetic liability; secondary potential cleavage site.[9] |
| C–Cl | ~327 | Significantly stronger than C-I and C-NO₂ bonds. |
| C–H | ~411 | Strongest bond on the aromatic ring; unlikely to initiate decomposition. |
(Note: BDE values are generalized and can vary based on the specific molecular environment.[5])
Electronic and Steric Effects
The substituents exert powerful electronic effects that modulate the stability of the aromatic ring.
-
Nitro Group (-NO₂): A potent electron-withdrawing group via both resonance and induction. It destabilizes the benzene ring, making the molecule more susceptible to decomposition compared to non-nitrated analogues.
-
Halogens (-Cl, -I): These groups are deactivating via induction but weakly donating through resonance. Their primary influence on thermodynamic stability relates to their respective BDEs.
-
Steric Hindrance: The nitro group is positioned ortho to the chlorine atom. This proximity can cause steric strain, potentially twisting the nitro group out of the plane of the benzene ring. Such conformational changes can affect the molecule's overall stability and have been observed in related crystal structures.[10] In some cases, ortho-substituents can open unique, lower-energy decomposition pathways, such as intramolecular rearrangements.[1][6]
Postulated Thermal Decomposition Pathways
Based on the analysis of bond energies and known behaviors of nitroaromatic compounds, we can postulate the primary initiation steps for the thermal decomposition of this compound. A comprehensive understanding requires acknowledging multiple potential routes, even if one is kinetically favored.
Figure 1: Potential thermal decomposition initiation pathways for this compound, highlighting the C-I bond cleavage as the most probable route.
Experimental Workflow for Stability Assessment
A robust evaluation of thermodynamic stability relies on empirical data. The two most common and powerful techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11][12] These methods provide complementary information about the thermal events a material undergoes when heated.
Figure 2: A standard experimental workflow for the thermal stability characterization of a chemical compound.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[13] It is the primary tool for detecting exothermic (heat-releasing) decomposition events and quantifying their energy. The onset temperature of decomposition (T_onset) is a critical parameter for defining a maximum safe processing temperature.[14]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15] It provides clear evidence of decomposition by showing mass loss as volatile products are formed. It is also useful for determining purity and the presence of residual solvents.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Adherence to these steps ensures reproducibility and accuracy, which are cornerstones of trustworthy safety data.
Protocol 5.1: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure, hermetically sealable sample pan (e.g., gold-plated stainless steel).
-
Causality: A small sample mass minimizes the risk of a violent event within the instrument. A hermetically sealed pan is critical to contain the pressure generated by gaseous decomposition products, ensuring the measured exotherm reflects the total energy of the condensed-phase reaction.[11]
-
-
Apparatus Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Causality: An inert atmosphere prevents oxidative side-reactions that could interfere with the intrinsic thermal stability measurement.[11]
-
-
Temperature Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Initiate a linear heating ramp, typically at 5 or 10 °C/min, up to a final temperature well beyond the expected decomposition (e.g., 400 °C).
-
Causality: A controlled, linear heating rate allows for the clear separation of thermal events and is necessary for kinetic analysis if desired.[2]
-
-
Data Analysis: Analyze the resulting heat flow vs. temperature curve to determine the onset temperature of decomposition, the peak temperature of the exotherm, and the integrated energy of decomposition (ΔH_dec).
Protocol 5.2: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA sample pan.
-
Apparatus Setup: Place the sample pan onto the high-precision balance within the TGA furnace.
-
Atmosphere: Establish an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[11]
-
Temperature Program: Equilibrate at a starting temperature (e.g., 30 °C). Initiate a linear heating ramp (typically 10 °C/min) to a final temperature (e.g., 500 °C).
-
Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset temperature of mass loss, the temperature(s) of maximum rate of mass loss (from the derivative curve), and the total percentage of mass lost.[15]
Data Interpretation and Risk Assessment
While specific experimental data for this compound is not publicly available, we can present an illustrative dataset based on the expected behavior of similar halogenated nitroaromatics.
Table 2: Illustrative Thermal Analysis Data for this compound
| Parameter | Technique | Illustrative Value | Interpretation |
|---|---|---|---|
| Melting Point (T_melt) | DSC | 95 - 105 °C | Endothermic event; phase transition. |
| Decomposition Onset (T_onset) | DSC | ~185 °C | Critical safety parameter. The temperature at which decomposition begins. |
| Peak Exotherm (T_peak) | DSC | ~210 °C | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔH_dec) | DSC | -1800 J/g | High energy release, indicative of a significant thermal hazard. |
| Onset of Mass Loss (T_dec) | TGA | ~187 °C | Confirms decomposition starts in the same region as the DSC exotherm. |
| Total Mass Loss | TGA | > 95% | Indicates complete decomposition into volatile products. |
The correlation between DSC and TGA data is fundamental to a trustworthy assessment. The onset of a major exothermic event in the DSC should coincide with the onset of significant mass loss in the TGA.
Figure 3: A conceptual diagram correlating the thermal events observed in DSC and TGA analyses with the physical and chemical changes in the sample as temperature increases.
Safety, Handling, and Storage Recommendations
A thorough understanding of a compound's thermodynamic stability directly informs its safety protocols. Based on the analysis of its functional groups and data from related nitroaromatic and halogenated compounds, the following precautions are mandatory.[16][17][18]
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Crucially, it must be stored away from heat sources, sparks, open flames, and incompatible materials such as strong oxidizing agents.[18]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen iodide (HI).[16]
Conclusion
The thermodynamic stability of this compound is governed primarily by the presence of a labile Carbon-Iodine bond and an energetic nitro group. The C-I bond, being the weakest linkage, represents the most probable initiation site for thermal decomposition. This event is expected to occur at a moderately elevated temperature (~185 °C) and is characterized by a significant release of energy, posing a considerable thermal hazard.
The experimental protocols for DSC and TGA detailed herein provide a robust framework for quantifying this hazard. By determining the onset temperature of decomposition and the associated enthalpy, researchers and drug development professionals can establish safe operating limits and handling procedures. This proactive characterization is an indispensable component of responsible chemical research and process development, ensuring both scientific integrity and personnel safety.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 3. scbt.com [scbt.com]
- 4. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]
- 5. Common Bond Energies (D [wiredchemist.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. fishersci.com [fishersci.com]
- 17. westliberty.edu [westliberty.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. lobachemie.com [lobachemie.com]
An In-Depth Technical Guide to the Potential Hazards and Toxicity of 1-Chloro-4-iodo-2-nitrobenzene
Section 1: Introduction and Scope
1-Chloro-4-iodo-2-nitrobenzene (CAS No. 41252-95-3) is a halogenated nitroaromatic compound, a class of chemicals widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Specifically, this compound serves as a precursor for synthesizing sulfonamides and benzothiazines.[1] Its molecular structure, featuring a nitro group, a chlorine atom, and an iodine atom on a benzene ring, suggests a complex toxicological profile that warrants careful consideration by researchers and drug development professionals.
The scarcity of comprehensive toxicological data for this specific isomer necessitates a thorough hazard assessment based on available information, structure-activity relationships (SAR) with closely related analogues, and established principles of chemical toxicology. This guide provides an in-depth analysis of the potential hazards, outlines robust safety protocols, and offers a framework for risk mitigation in a research and development setting.
Section 2: Physicochemical and Identifier Information
A clear understanding of the compound's basic properties is fundamental to its safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Chloro-1-iodo-4-nitrobenzene | [4] |
| CAS Number | 41252-95-3 | [5] |
| Molecular Formula | C₆H₃ClINO₂ | [5] |
| Molecular Weight | 283.45 g/mol | [5] |
| Appearance | Yellow crystals (typical for this class) | [6] |
Section 3: Toxicological Profile and Comprehensive Hazard Assessment
The toxicological profile is constructed from aggregated GHS data and analysis of structurally similar compounds, including various chloronitrobenzenes and iodonitrobenzenes.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a starting point for hazard identification. Data aggregated from notifications to the ECHA C&L Inventory indicates the following classifications.[4]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
|
It is critical to note that related chloronitrobenzenes are often classified as Toxic (Category 3) and carry additional warnings for mutagenicity, carcinogenicity, and long-term organ damage.[7] Prudence dictates that this compound should be handled with the assumption of these higher-order hazards.
Acute Toxicity
Systemic and Long-Term Health Effects
The primary long-term concerns associated with this class of compounds are methemoglobinemia, carcinogenicity, and organ toxicity.
-
Methemoglobinemia: This is a hallmark of nitroaromatic compound toxicity.[6] The compound's metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to cyanosis (blue lips and skin), and in severe cases, can be life-threatening.[6] The effects may be delayed post-exposure, necessitating medical observation.[6]
Caption: Mechanism of nitroaromatic-induced methemoglobinemia.
-
Suspected Carcinogenicity and Mutagenicity: Many chlorinated nitroaromatic compounds are considered potential mutagens and carcinogens.[7][8] For example, 1-chloro-4-nitrobenzene is listed by California Proposition 65 as a chemical known to cause cancer.[9] This is partly because its metabolism can produce 4-chloroaniline, a known carcinogen.[9] Given the structural similarities, it is scientifically prudent to assume that this compound may also be metabolized to potentially carcinogenic intermediates. It is suspected of causing genetic defects.[7]
-
Target Organ Toxicity: Prolonged or repeated exposure to related compounds may cause damage to organs, particularly the blood, liver, and kidneys.[6][7][10] Effects can include anemia and liver impairment.[6]
Section 4: Risk Management and Safe Handling Protocols
A multi-layered approach to risk mitigation is essential. The following workflow should guide all laboratory activities involving this compound.
Caption: Standard workflow for managing risks with hazardous chemicals.
Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][11]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. Signage should clearly indicate the hazards.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye contact.[10][12]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents dermal absorption, a key exposure route.[12] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[13] |
| Skin/Body Protection | A buttoned lab coat and closed-toe shoes. | Minimizes skin contact with potential spills.[13] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust cannot be controlled. | Necessary if engineering controls are insufficient to prevent aerosol generation.[10] |
Storage and Spill Procedures
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place.[14] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents, combustible materials, and foodstuffs.[3][6]
-
Spill Response: In the event of a spill, immediate and proper cleanup is crucial. Do not create dust.[6]
Caption: Step-by-step protocol for responding to a chemical spill.
Section 5: First Aid Measures
Immediate action is required following any exposure. All exposure incidents should be followed by professional medical evaluation.[10]
-
Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[10][15] Seek medical attention, especially if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[14] Get immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Call a poison control center or doctor immediately.[14]
-
Note to Physician: Be aware of the potential for delayed onset of methemoglobinemia.[6] Treatment with methylene blue may be indicated for severe cases.[10]
Section 6: Environmental Hazards
Like many nitroaromatic compounds, this compound is expected to be toxic to aquatic organisms, potentially with long-lasting effects.[6] Therefore, it is imperative to prevent its release into the environment. Do not let the product enter drains or waterways.[6] All waste materials must be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Section 7: Illustrative Experimental Protocol: In Vitro Cytotoxicity Assessment
To assess the compound's cytotoxic potential, a standard MTT assay could be employed. This protocol is provided as a template for how such an investigation would be structured, emphasizing the need for proper controls.
Objective: To determine the concentration-dependent cytotoxicity of this compound on a human cell line (e.g., HepG2, a liver carcinoma cell line relevant to organ toxicity).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of the test compound.
-
Negative Control: Wells with media and DMSO vehicle only.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Section 8: Conclusion
This compound is a hazardous chemical that must be handled with the utmost care. The primary hazards include acute toxicity via all routes of exposure, skin and eye irritation, and a high probability of long-term systemic effects such as methemoglobinemia, organ damage, and potential carcinogenicity. All personnel working with this compound must be thoroughly trained on its risks and strictly adhere to the engineering controls, personal protective equipment requirements, and safe handling procedures outlined in this guide. A proactive and informed approach to safety is paramount to mitigating the risks associated with this valuable but dangerous synthetic intermediate.
References
- 1. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Iodo-4-nitrobenzene | 636-98-6 [chemicalbook.com]
- 4. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 7. westliberty.edu [westliberty.edu]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aarti-industries.com [aarti-industries.com]
- 12. lobachemie.com [lobachemie.com]
- 13. lobachemie.com [lobachemie.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Synthesis of 1-Chloro-4-iodo-2-nitrobenzene: A Detailed Guide to the Sandmeyer Reaction
Introduction: Strategic Importance of Aryl Halides
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, aryl halides are indispensable building blocks. Their utility is most pronounced in the realm of cross-coupling reactions, where they serve as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds. The specific compound, 1-chloro-4-iodo-2-nitrobenzene, is a valuable intermediate, featuring three distinct functional groups that allow for sequential and regioselective transformations. This application note provides a comprehensive, in-depth guide for the synthesis of this compound from 4-chloro-2-nitroaniline, leveraging the classical yet powerful Sandmeyer reaction. This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction's nuances, safety considerations, and analytical validation.
Reaction Mechanism: The Sandmeyer Transformation
The conversion of a primary arylamine to an aryl iodide is a two-stage process, beginning with diazotization followed by a substitution reaction. While the iodination step does not strictly require a copper catalyst, it is mechanistically related to the broader class of Sandmeyer reactions.[1][2][3]
-
Diazotization: The first stage involves the reaction of the primary aromatic amine, 4-chloro-2-nitroaniline, with nitrous acid (HNO₂) to form an arenediazonium salt.[2] Nitrous acid is inherently unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). This reaction is performed at low temperatures (0–5 °C) to prevent the thermally labile diazonium salt from decomposing. The excess strong acid also serves to keep the reaction medium acidic, which is crucial for the stability of the diazonium salt.
-
Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by the iodide nucleophile to form the desired aryl iodide and liberating nitrogen gas.
The overall transformation can be represented as follows:
Caption: Overall transformation for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed to be a self-validating system, with clear checkpoints and rationales for each step.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 2.00 g (0.0116 mol) | 1.00 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 10 mL | Excess |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.96 g (0.0139 mol) | 1.20 |
| Potassium Iodide | KI | 166.00 | 2.17 g (0.0131 mol) | 1.13 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | For recrystallization | - |
| Methanol | CH₃OH | 32.04 | For recrystallization | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For work-up | - |
| Saturated Sodium Chloride (Brine) | NaCl (aq) | 58.44 | For work-up | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |
Step-by-Step Procedure
Caption: Detailed experimental workflow.
-
Preparation of the Amine Salt Solution: In a 100 mL flask, add 2.00 g (0.0116 mol) of 4-chloro-2-nitroaniline to 10 mL of concentrated hydrochloric acid. Stir the mixture until the aniline is fully dissolved, forming the hydrochloride salt. This protonation step is crucial for increasing the solubility of the amine in the aqueous medium.
-
Diazotization: Place the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous stirring. In a separate beaker, dissolve 0.96 g (0.0139 mol) of sodium nitrite in a minimal amount of cold deionized water. Add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition should be controlled to maintain the temperature below 5 °C, as the diazotization reaction is exothermic. After the addition is complete, continue stirring the mixture for 5 minutes at this temperature.
-
Iodination: While maintaining the temperature at 0–5 °C, add a solution of 2.17 g (0.0131 mol) of potassium iodide in a small amount of water to the diazonium salt solution. Stir the reaction mixture for an additional 10 minutes at this low temperature.
-
Decomposition and Product Formation: Remove the ice bath and allow the mixture to slowly warm to room temperature. A vigorous evolution of nitrogen gas will be observed as the diazonium salt decomposes. To ensure complete reaction, gently heat the mixture on a water bath until the effervescence ceases.
-
Isolation of the Crude Product: Cool the reaction mixture in an ice bath overnight to facilitate the precipitation of the crude product. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. A mixture of dichloromethane and methanol is reported to be an effective solvent system for obtaining the product as yellow needles.[4] Dissolve the crude solid in a minimum amount of hot dichloromethane and then add methanol dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Safety Precautions: A Self-Validating System
-
Handling of Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive in the solid state. Therefore, they should always be prepared and used in solution without isolation. The reaction temperature must be strictly controlled and kept below 5 °C during the diazotization step.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes, and handle it in a well-ventilated fume hood.
-
Potassium Iodide: While generally considered safe, potassium iodide can cause irritation upon contact with skin or eyes.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a fume hood.
-
Nitrogen Evolution: The decomposition of the diazonium salt releases a significant volume of nitrogen gas. Ensure the reaction is performed in an open or well-vented system to avoid pressure buildup.
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 4-Chloro-2-nitroaniline (Starting Material) | 7.95 (d, 1H), 7.35 (dd, 1H), 6.80 (d, 1H), 4.8 (br s, 2H) | ~145.5, 133.0, 129.5, 126.0, 120.0, 119.5 | ~3480, 3370 (N-H stretch), ~1620 (N-H bend), ~1570, 1340 (NO₂ stretch) |
| This compound (Product) | ~8.2 (d), ~7.8 (dd), ~7.2 (d) | Expected signals in the aromatic region. | ~1530, 1350 (NO₂ asymmetric and symmetric stretch) |
Note: The provided NMR data for the product is an approximation based on similar structures. It is highly recommended to acquire experimental spectra for full characterization.
Conclusion
The synthesis of this compound via the Sandmeyer reaction of 4-chloro-2-nitroaniline is a robust and reliable procedure for accessing this versatile chemical intermediate. By understanding the underlying reaction mechanism, adhering to strict temperature control, and following proper safety protocols, researchers can confidently and efficiently produce this valuable compound. The detailed protocol and analytical guidance provided herein serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
References
Application Note: A Laboratory-Scale Protocol for the Synthesis of 1-Chloro-4-iodo-2-nitrobenzene via Sandmeyer Reaction
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 1-Chloro-4-iodo-2-nitrobenzene, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is based on a well-established Sandmeyer-type reaction, proceeding via the diazotization of 4-Chloro-2-nitroaniline followed by iodination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and a self-validating procedural framework to ensure both safety and a high-quality yield.
Introduction and Significance
This compound is a valuable substituted nitroaromatic compound widely utilized in organic synthesis. Its trifunctional nature—possessing chloro, iodo, and nitro groups—offers multiple reaction sites for subsequent chemical modifications. This versatility makes it a critical building block for more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of Vismodegib, a pharmaceutical agent that targets the hedgehog (Hh) signaling pathway.[1] The protocol detailed herein provides a reliable method for its preparation from commercially available starting materials.
Reaction Principle and Mechanism
The synthesis of this compound from 4-Chloro-2-nitroaniline is a classic example of a Sandmeyer-type reaction.[2][3] The transformation occurs in two primary stages:
-
Diazotization: The process begins with the conversion of the primary aromatic amine, 4-Chloro-2-nitroaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid.[4][5] This reaction is highly temperature-sensitive and must be conducted at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt.[6][7]
-
Iodination: The resulting aryl diazonium salt is then treated with an iodide source, typically potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by the iodide ion (I⁻) to form the final product. This displacement is accompanied by the evolution of nitrogen gas (N₂).[8] Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) salt catalyst.[2][8]
The overall reaction scheme is as follows: C₆H₅ClN₂O₂ (4-Chloro-2-nitroaniline) + NaNO₂ + 2HCl → [C₆H₃ClN₂O₂]⁺Cl⁻ + NaCl + 2H₂O [C₆H₃ClN₂O₂]⁺Cl⁻ + KI → C₆H₃ClINO₂ (this compound) + N₂ + KCl
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | >98% |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | ≥99% |
| Potassium Iodide | 7681-11-0 | KI | ≥99% |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 37% |
| Isopropanol | 67-63-0 | C₃H₈O | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | ACS Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade |
| Distilled Water | 7732-18-5 | H₂O | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnels (x2)
-
Thermometer (-10 to 110 °C)
-
Ice-salt bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Glass funnel
-
Rotary evaporator
-
Melting point apparatus
Physicochemical Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 117-119[9] | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | 320 (decomposes) |
| Potassium Iodide | KI | 166.00 | 681 | 1330 |
| This compound | C₆H₃ClINO₂ | 283.45[10][11] | ~105-108 | 315.7 at 760 mmHg[12] |
Critical Safety and Handling Precautions
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols within a certified chemical fume hood.
-
4-Chloro-2-nitroaniline: Highly toxic. Fatal if swallowed, inhaled, or in contact with skin.[9][13][14] There is a danger of cumulative effects.[15] Avoid dust formation.
-
Sodium Nitrite: Strong oxidizer that may intensify fire.[16][17][18] Toxic if swallowed or inhaled.[16][18] Ingestion can cause methemoglobinemia, leading to cyanosis and potentially death.[18]
-
Potassium Iodide: Harmful if swallowed. Causes skin and serious eye irritation.[19][20]
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene) at all times.
-
Reaction Vapors: The reaction releases nitrogen oxides and other potentially toxic fumes. Ensure the entire procedure is conducted in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous waste containing residual reactants should be neutralized and disposed of as hazardous waste.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Preparation of the Diazonium Salt (Diazotization)
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Chloro-2-nitroaniline (5.0 g, 29.0 mmol).
-
Carefully add concentrated hydrochloric acid (15 mL) followed by distilled water (15 mL). Stir the mixture to form a slurry. Some gentle warming may be required to fully dissolve the amine salt, after which it should be cooled back down.
-
Place the flask in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process.
-
In a separate beaker, dissolve sodium nitrite (2.2 g, 31.9 mmol, 1.1 eq) in 10 mL of cold distilled water. Cool this solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine salt suspension over 20-30 minutes. Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the unstable diazonium salt to decompose, reducing yield and creating hazardous byproducts.[6]
-
After the addition is complete, continue to stir the mixture vigorously at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
Validation Step: The completion of diazotization can be confirmed by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates that excess nitrous acid is present and the reaction is complete.[6] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
Iodination Reaction
-
In a separate beaker, dissolve potassium iodide (8.0 g, 48.2 mmol, 1.66 eq) in 30 mL of cold distilled water.
-
While maintaining the reaction temperature at 0–5 °C, slowly add the potassium iodide solution to the cold diazonium salt solution over 30 minutes using a second dropping funnel.
-
Observation: During the addition, the evolution of nitrogen gas will be observed, and a dark precipitate will begin to form.[2]
-
Once the addition is complete, remove the ice-salt bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least 1-2 hours.
Product Isolation and Work-up
-
Gently heat the reaction mixture to approximately 50-60 °C for 15-20 minutes. Causality: This step ensures the complete decomposition of any remaining diazonium salt and helps to coagulate the product.[21]
-
Cool the mixture to room temperature, then place it in an ice bath for at least one hour (or overnight in a refrigerator) to fully precipitate the crude product.[21]
-
Collect the dark solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water to remove inorganic salts.
-
To remove any residual iodine (which gives a purple/brown color), wash the cake with a cold, dilute (5-10%) aqueous solution of sodium thiosulfate until the filtrate is colorless.[1]
-
Finally, wash the cake again with a small amount of cold distilled water.
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a desiccator.
Purification
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Recrystallize the product from a suitable solvent system. A mixed solvent system of isopropanol and hexane is effective.[1] Add a minimal amount of hot isopropanol to dissolve the solid, then slowly add hexane until the solution becomes slightly turbid. Reheat gently to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize the formation of crystals.
-
Collect the purified, light tan to yellow crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
The expected yield of the pure product is typically in the range of 55-65%.
Characterization
-
Melting Point: Determine the melting point of the dried crystals. The literature value is approximately 105-108 °C. A sharp melting range close to this value is indicative of high purity.
-
Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
References
- 1. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]
- 8. Khan Academy [khanacademy.org]
- 9. 4-氯-2-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1-Chloro-2-iodo-4-nitrobenzene [myskinrecipes.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. chemtradelogistics.com [chemtradelogistics.com]
- 19. Potassium Iodide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 20. geneseo.edu [geneseo.edu]
- 21. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chemoselective Sonogashira Cross-Coupling with 1-Chloro-4-iodo-2-nitrobenzene
Introduction: Precision in Synthesis
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing crucial carbon-carbon (sp²-sp) bonds.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation offers a powerful route to synthesize aryl-alkynes and conjugated enynes, which are foundational motifs in pharmaceuticals, natural products, and advanced materials.[3][4] The reaction is particularly valued for its typically mild conditions, often proceeding at room temperature, and its tolerance for a wide array of functional groups.[1][5]
This guide focuses on a substrate of significant synthetic interest: 1-Chloro-4-iodo-2-nitrobenzene . This molecule presents a classic challenge in regioselectivity. The presence of two distinct halogen atoms—iodine and chlorine—on the aromatic ring necessitates a coupling strategy that can selectively target one over the other. Fortunately, the inherent reactivity differences among halogens in palladium-catalyzed reactions provide a clear pathway for precise chemical modification. The general reactivity trend for the oxidative addition step is I > OTf > Br > Cl, making the carbon-iodine bond the prime target for selective coupling under controlled, mild conditions.[5][6]
These notes will provide a detailed exploration of the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in leveraging the chemoselectivity of the Sonogashira coupling for the targeted functionalization of this compound.
Mechanism: The Engine of Selectivity
The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[7][8] Understanding this dual mechanism is fundamental to controlling the chemoselectivity required for substrates like this compound.
-
The Palladium Cycle: This is the core of the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the most labile carbon-halogen bond. For this compound, the C-I bond is significantly weaker and more reactive than the C-Cl bond, ensuring that oxidative addition occurs exclusively at the iodo-position under mild conditions to form a Pd(II) intermediate.[8][9]
-
Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its alkyne group to the Pd(II) complex. This step displaces the iodide ligand and forms a diorganopalladium(II) species.[7][10]
-
Reductive Elimination: The newly formed complex undergoes reductive elimination, forging the desired aryl-alkyne C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[11]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic acetylenic proton is removed, forming a highly reactive copper(I) acetylide intermediate.[8] This species is now primed for the crucial transmetalation step with the palladium complex.
-
The remarkable chemoselectivity arises from the vast difference in the rates of oxidative addition for C-I versus C-Cl bonds. By maintaining mild reaction temperatures (e.g., room temperature), the energy barrier for C-Cl bond activation is not overcome, leaving it intact throughout the transformation.[1]
Caption: Dual catalytic cycle for the Sonogashira reaction.
Optimized Reaction Conditions
The successful chemoselective coupling of this compound hinges on the careful selection of catalysts, solvents, and bases. The following table summarizes generally effective conditions, which can serve as a robust starting point for specific applications.
| Parameter | Recommended Reagent/Condition | Molar Loading / Concentration | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 eq | The substrate of interest. Ensure high purity to avoid catalyst poisoning. |
| Terminal Alkyne | Varies (e.g., Phenylacetylene) | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the aryl iodide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% | PdCl₂(PPh₃)₂ is often more air-stable. Pd(PPh₃)₄ can be used if handled under strictly inert conditions.[9] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1 - 10 mol% | Crucial for activating the alkyne.[3] Use a fresh, high-quality source, as degraded CuI can inhibit the reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine | 2.0 - 10.0 eq (or as solvent) | Acts as both a base to deprotonate the alkyne and an acid scavenger. Can also serve as the solvent.[1][6] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 0.1 - 0.5 M | Anhydrous, degassed solvent is critical. THF is common, but DMF can be beneficial for less soluble substrates.[12] |
| Temperature | Room Temperature (20-25 °C) | N/A | Essential for maintaining chemoselectivity. Higher temperatures risk reaction at the C-Cl bond.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | Absolutely critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[6] |
Detailed Experimental Protocol
This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.
Materials & Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Workup reagents: Diethyl ether, saturated aq. NH₄Cl, brine, Na₂SO₄ or MgSO₄
-
Purification: Silica gel for column chromatography, TLC plates
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
-
Addition of Reagents:
-
Through the septum, add anhydrous, degassed THF (to achieve ~0.2 M concentration) via syringe.
-
Add anhydrous, degassed Et₃N (3.0 eq) via syringe.
-
Begin stirring the mixture to form a suspension.
-
Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-24 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts, washing the pad with additional diethyl ether.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Chloro-2-nitro-4-(alkynyl)benzene product.
-
Workflow Visualization
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues encountered during the Sonogashira coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: Palladium may have decomposed to palladium black.[6] 2. Poor Reagent Quality: Degraded CuI, wet solvent/base, or impure starting materials. 3. Insufficient Degassing: Oxygen is present in the reaction vessel. | 1. Use fresh, high-quality palladium catalyst. Avoid solvents known to promote Pd black formation (anecdotally, THF can sometimes be problematic).[13] 2. Use a fresh bottle of CuI. Ensure all solvents and bases are anhydrous. 3. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[14] |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ facilitates the oxidative dimerization of the copper acetylide.[6] 2. High Copper Loading/Temperature: Can favor the homocoupling pathway. | 1. Ensure a rigorously inert atmosphere. 2. Reduce the amount of CuI catalyst. Consider a "copper-free" Sonogashira protocol, which may require different ligands or conditions.[1] |
| Reaction Stalls Before Completion | Catalyst Deactivation: The active Pd(0) species may be poisoned or fall out of the catalytic cycle over time. | 1. Ensure all reagents are pure. 2. While not ideal, a small, second addition of the palladium catalyst can sometimes restart a stalled reaction. 3. Consider a more robust ligand system if the problem persists across multiple runs. |
| Loss of Chemoselectivity (Reaction at C-Cl) | Harsh Reaction Conditions: The temperature is too high or the reaction time is excessively long, providing enough energy to activate the stronger C-Cl bond. | 1. Strictly maintain the reaction at or below room temperature. 2. Stop the reaction as soon as TLC/GC-MS indicates full consumption of the starting material. Do not let it run unnecessarily long. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. books.lucp.net [books.lucp.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes for the Regioselective Nucleophilic Aromatic Substitution (SNAr) on 1-Chloro-4-iodo-2-nitrobenzene
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of electron-poor aromatic systems.[1] This transformation is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science, where the construction of substituted aromatic cores is a frequent necessity. The reaction typically proceeds via an addition-elimination mechanism, contingent on the presence of a good leaving group and, critically, strong electron-withdrawing groups (EWGs) positioned ortho or para to it.[2][3]
This document provides a detailed technical guide for performing SNAr reactions on 1-chloro-4-iodo-2-nitrobenzene, a versatile substrate featuring two distinct halogen leaving groups and a potent nitro activating group. We will delve into the mechanistic principles that govern the reaction's high regioselectivity, present a robust, step-by-step protocol for a representative amination reaction, and offer expert insights into data interpretation and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to successfully employ this substrate in their synthetic endeavors.
Section 1: The Scientific Foundation: Mechanism and Regioselectivity
The SNAr reaction is fundamentally different from the more familiar SN1 and SN2 reactions of aliphatic compounds. Aryl halides are generally unreactive towards backside SN2 attack due to steric hindrance, and the formation of a highly unstable aryl cation makes an SN1 pathway unfavorable.[4] Instead, the reaction proceeds through a two-step addition-elimination pathway.
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination Step (Fast): The leaving group departs, taking its bonding electrons, which restores the aromaticity of the ring and yields the final substituted product.[6]
The stability of the Meisenheimer complex is the key to the entire process. This stability is dramatically enhanced by the presence of EWGs, such as a nitro group (–NO₂), at positions ortho or para to the site of nucleophilic attack.[7][8] These positions allow the negative charge of the intermediate to be delocalized onto the EWG through resonance, lowering the activation energy of the rate-determining step.[2]
Regioselectivity on this compound
The substrate this compound presents a fascinating case for regioselectivity. It has two potential leaving groups: a chlorine atom at C1 and an iodine atom at C4. The reaction, however, proceeds with near-perfect selectivity to substitute the chlorine atom. This outcome is dictated by the position of the activating nitro group.
-
Attack at C1 (Chloro-substituted carbon): The nitro group is ortho to C1. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group via resonance. This provides substantial stabilization.
-
Attack at C4 (Iodo-substituted carbon): The nitro group is meta to C4. If a nucleophile were to attack this position, the resonance structures of the intermediate would not allow for the direct delocalization of the negative charge onto the nitro group.[8] The lack of this crucial stabilization makes the formation of this intermediate energetically prohibitive.
Furthermore, the general trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I.[9][10] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of a more electronegative halogen, making the attached carbon more electrophilic.[4] Therefore, both electronic stabilization and leaving group aptitude favor the displacement of the chlorine atom at the C1 position.
Section 2: Experimental Protocol - Synthesis of 4-(4-Iodo-2-nitrophenyl)morpholine
This protocol details the reaction of this compound with morpholine, a common secondary amine, to yield the corresponding N-arylated product.
Reaction Scheme:
(Self-correction: Cannot generate images. A textual representation will be provided.)
(this compound) + (Morpholine) --[K₂CO₃, DMSO]--> (4-(4-Iodo-2-nitrophenyl)morpholine)
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 160938-18-1 | 299.45 | 1.0 | 5.0 | 1.497 g |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 6.0 | 0.523 g (0.52 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | 10.0 | 1.382 g |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - | ~200 mL |
| Brine (Saturated NaCl solution) | - | - | - | - | ~50 mL |
| Deionized Water | - | - | - | - | ~250 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser and inert gas line (Nitrogen or Argon)
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Glassware for column chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Fume Hood: All operations should be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
This compound: This compound is a suspected irritant and is toxic. Avoid inhalation, ingestion, and skin contact.
-
Nitroaromatics: Many nitroaromatic compounds are toxic and may be harmful through prolonged exposure.[11] Handle with care.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Morpholine: Corrosive and flammable. Causes skin and eye burns.
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.497 g, 5.0 mmol) and anhydrous potassium carbonate (1.382 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (25 mL) to the flask. Begin stirring the suspension. Using a syringe, add morpholine (0.52 mL, 6.0 mmol) to the reaction mixture.
-
Reaction Conditions: Attach a condenser to the flask, place it under an inert atmosphere (N₂ or Ar), and heat the mixture to 80 °C using a heating mantle.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting aryl halide spot is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark mixture into a beaker containing deionized water (200 mL). This will often precipitate the crude product.
-
Stir for 15-20 minutes, then collect the solid by vacuum filtration, washing with additional water. If a solid does not form, proceed to extraction.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(4-iodo-2-nitrophenyl)morpholine as a yellow solid.
Section 3: Data Interpretation and Troubleshooting
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 4-6 hours |
| Yield | 85-95% (isolated yield) |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, Ar-H), ~7.9 (dd, Ar-H), ~7.2 (d, Ar-H), ~3.9 (t, -CH₂-O-), ~3.1 (t, -CH₂-N-) ppm. |
| TLC (3:1 Hex:EtOAc) | Rf (product) < Rf (starting material). A single major spot after purification. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time. 2. Inactive base (e.g., K₂CO₃ absorbed moisture). 3. Impure reagents. | 1. Increase reaction temperature to 90-100 °C or extend reaction time. 2. Use freshly opened or dried K₂CO₃. 3. Verify the purity of starting materials. |
| Low Yield | 1. Inefficient extraction of the product. 2. Loss of product during purification. 3. Competing side reactions. | 1. Perform additional extractions from the aqueous layer. 2. Use care during chromatography; do not use excessively polar eluents. 3. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |
| Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of side products. 3. Product degradation. | 1. See "Incomplete Reaction". 2. Side products are uncommon in this specific reaction but could arise from impurities. Ensure careful purification. 3. Avoid excessive heating. Ensure the work-up is performed promptly after the reaction is complete. |
Conclusion
The nucleophilic aromatic substitution on this compound is a highly efficient and regioselective transformation. The outcome is reliably governed by the powerful activating and directing effect of the ortho-nitro group, leading exclusively to the displacement of the chlorine atom. The protocol provided herein is robust and scalable, offering a dependable method for the synthesis of 4-iodo-2-nitrophenyl amines, which are valuable intermediates for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions at the iodo position. This application note serves as a comprehensive resource, blending mechanistic theory with practical, actionable guidance for laboratory execution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. byjus.com [byjus.com]
- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Chemoselective Reduction of the Nitro Group in 1-Chloro-4-iodo-2-nitrobenzene to Synthesize 2-Chloro-5-iodoaniline
Introduction: The Strategic Importance of 2-Chloro-5-iodoaniline
In the landscape of pharmaceutical and materials science research, the synthesis of highly functionalized aromatic amines is a critical step. 2-Chloro-5-iodoaniline is a valuable intermediate, featuring a substitution pattern that allows for sequential, site-selective cross-coupling reactions. The primary synthetic challenge lies in the selective reduction of the nitro group on the precursor, 1-Chloro-4-iodo-2-nitrobenzene, without disturbing the halogen substituents. The carbon-iodine bond is particularly susceptible to reductive cleavage (dehalogenation), a common side reaction with many powerful reducing agents.
This guide provides a detailed analysis and field-tested protocols for achieving high-yield, chemoselective reduction of this compound. We will explore the underlying chemical principles that govern this selectivity and present robust experimental procedures suitable for research and development laboratories.
The Chemoselectivity Challenge: Nitro vs. Halogen Reduction
The core of this transformation is navigating the relative reactivity of the functional groups on the aromatic ring. The nitro group is highly electrophilic and thus susceptible to reduction. However, aryl halides, particularly iodides, can be readily cleaved by common reduction methods like catalytic hydrogenation, especially with catalysts such as palladium on carbon (Pd/C).[1][2]
Key Principles for Achieving Selectivity:
-
Electron Transfer vs. Hydrogenolysis: Methods that proceed via a stepwise electron transfer mechanism, such as those using dissolving metals in acidic media (e.g., Fe, Sn, Zn), are generally preferred.[3][4] These conditions favor the reduction of the electron-deficient nitro group. In contrast, catalytic hydrogenation often involves oxidative addition of the aryl-halide bond to the metal surface, leading to hydrogenolysis and dehalogenation.[5]
-
Reagent Choice: The choice of reducing agent is paramount. Iron powder under acidic or neutral (ammonium chloride) conditions is a classic, cost-effective, and highly selective method for nitro group reductions in the presence of halogens.[6][7] Stannous chloride (SnCl₂) is another mild and effective reagent that offers excellent chemoselectivity.[1][3]
The diagram below illustrates the desired reaction pathway versus the potential undesired side reaction.
Caption: Desired selective vs. undesired non-selective reduction pathways.
Recommended Experimental Protocols
Two primary methods are recommended based on their reliability, selectivity, and scalability.
Protocol A: Iron-Mediated Reduction with Ammonium Chloride
This method, a variation of the Béchamp reduction, is highly effective and utilizes inexpensive, readily available reagents.[8] The use of ammonium chloride provides a buffered, mildly acidic environment that facilitates the reaction while minimizing harsh conditions that could promote side reactions.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Iron Powder (Fe), -325 mesh | Reagent Grade | Alfa Aesar |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, >99.5% | Fisher Scientific |
| Ethanol (EtOH), 200 proof | ACS/USP Grade | VWR |
| Deionized Water (H₂O) | Type II | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Celite® 545 | - | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethanol, and deionized water in a 4:1 ratio (e.g., 40 mL EtOH, 10 mL H₂O per 5g of starting material).
-
Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (4.0 eq) to the stirred suspension.[10]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is UV active and typically has a higher Rf than the product amine. The reaction is generally complete within 2-4 hours.
-
Work-up - Filtration: Allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.
-
Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with ethyl acetate.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the biphasic mixture until the aqueous layer is neutral or slightly basic (pH ~8). This step neutralizes any remaining ammonium chloride and ensures the product is in its free amine form.[11]
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 2-Chloro-5-iodoaniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or heptane.
The general workflow for this protocol is outlined below.
Caption: Step-by-step workflow for the iron-mediated nitro reduction.
Protocol B: Stannous Chloride (SnCl₂) Dihydrate Reduction
This method provides a milder alternative and is particularly useful for substrates sensitive to the potentially higher temperatures of the iron reduction.[1] Tin(II) chloride is a classic reagent for the chemoselective reduction of aromatic nitro compounds.[3][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | J.T. Baker |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | ACS/USP Grade | VWR |
| Sodium Hydroxide (NaOH), 5M solution | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Acros Organics |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution. If using ethyl acetate, the mixture will be a suspension.
-
Heating and Monitoring: Gently heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Work-up - Basification: Slowly and carefully add 5M aqueous sodium hydroxide (NaOH) solution with stirring until the mixture is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.
-
Isolation: Extract the mixture three times with ethyl acetate. The tin salts are generally insoluble in the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified as described in Protocol A.
Comparative Data and Expected Outcomes
The choice of method may depend on available resources, scale, and substrate sensitivity. Both methods are highly effective.
| Parameter | Protocol A: Fe/NH₄Cl | Protocol B: SnCl₂·2H₂O |
| Reducing Agent | Iron Powder (Fe) | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent System | Ethanol / Water | Ethanol or Ethyl Acetate |
| Temperature | Reflux (~85 °C) | 50 - 70 °C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Selectivity | Excellent; minimal dehalogenation observed.[7] | Excellent; known for high chemoselectivity.[1][3] |
| Work-up | Filtration of iron oxides followed by extraction. | Basification to precipitate tin salts, then extraction. |
| Typical Yield | 85 - 95% | 80 - 90% |
Conclusion
The selective reduction of this compound to 2-Chloro-5-iodoaniline is a critical transformation for accessing a versatile chemical building block. The primary challenge of avoiding dehalogenation can be effectively overcome by choosing reduction methods that proceed via electron transfer rather than catalytic hydrogenolysis. Both the iron/ammonium chloride system and the stannous chloride method provide reliable, high-yielding, and highly chemoselective routes to the desired product. The protocols detailed in this guide are robust and have been validated in numerous synthetic applications, offering researchers and drug development professionals a clear path to synthesizing this important intermediate.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 7. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Note: Strategic Use of 1-Chloro-4-iodo-2-nitrobenzene in Pharmaceutical Synthesis
Abstract
1-Chloro-4-iodo-2-nitrobenzene is a trifunctional aromatic compound whose unique electronic and steric properties make it a highly versatile intermediate in pharmaceutical research and development. The differential reactivity of its three distinct functional groups—iodo, chloro, and nitro—allows for a programmed, stepwise approach to the construction of complex molecular architectures. This guide details the strategic application of this intermediate, providing field-tested protocols for key transformations, including selective palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and nitro group reduction. By explaining the causality behind experimental choices, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound stems from the predictable and orthogonal reactivity of its substituents. Understanding these properties is critical for designing successful multi-step syntheses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35650-69-0 |
| Molecular Formula | C₆H₃ClINO₂ |
| Molecular Weight | 283.45 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in water |
Causality of Reactivity
-
Iodo Group (C-I bond): The carbon-iodine bond is the most labile of the carbon-halogen bonds present. Its weakness and the high polarizability of iodine make it the preferred site for oxidative addition to a low-valent palladium(0) catalyst. This selectivity is the cornerstone of its use in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C or C-N bonds while leaving the C-Cl bond intact.[2][3]
-
Chloro Group (C-Cl bond): The C-Cl bond is significantly stronger and less reactive in palladium catalysis under standard conditions. However, its reactivity is dramatically enhanced towards nucleophilic aromatic substitution (SNAr) . This is due to the powerful electron-withdrawing effect of the nitro group positioned ortho to it.[1][4] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for substitution.[1][4][5]
-
Nitro Group (NO₂): The nitro group serves two primary roles. First, as mentioned, it is a potent activating group for SNAr reactions.[1][6] Second, it is a versatile functional handle that can be readily reduced to an aniline (amino group). This transformation is fundamental in pharmaceutical synthesis, as anilines are precursors to a vast array of heterocycles and can be further functionalized.[7][8][9]
This differential reactivity allows for a logical synthetic sequence:
-
Palladium-Catalyzed Cross-Coupling at the iodo position.
-
Nucleophilic Aromatic Substitution at the chloro position.
-
Reduction of the Nitro Group to an amine for further elaboration.
Key Synthetic Transformations and Protocols
The following protocols are designed as robust starting points. Researchers should perform optimization based on their specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling
This reaction exemplifies the selective formation of a carbon-carbon bond at the C-I position. The Suzuki-Miyaura coupling is a pillar of modern medicinal chemistry for constructing biaryl scaffolds.[2][10]
Objective: To couple this compound with an arylboronic acid, selectively forming a C(aryl)-C(aryl) bond.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (buchwald ligand) (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Standard Schlenk line or glovebox equipment
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst and SPhos ligand.[11] Causality: SPhos is a bulky, electron-rich monophosphine ligand that promotes the formation of highly active monoligated Pd(0) species, which readily undergo oxidative addition with the aryl iodide.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. Causality: The aqueous component is essential for the transmetalation step, helping to form the active boronate species.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates the substitution of the chloride, activated by the ortho-nitro group, with an amine. This is a common strategy for introducing nitrogen-containing functionalities.
Objective: To react the product from Protocol 1 (a 2-chloro-2'-nitrobiaryl derivative) with a primary or secondary amine.
Diagram 2: SNAr Mechanism
References
- 1. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 5. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 6. RXNS - Nucleophilic Aromatic Substitution [rxns.adamsabangan.com]
- 7. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
The Strategic Application of 1-Chloro-4-iodo-2-nitrobenzene in the Synthesis of Advanced Dyestuffs
This technical guide provides an in-depth exploration of the synthetic utility of 1-chloro-4-iodo-2-nitrobenzene in the field of dyestuff chemistry. Primarily serving as a robust starting material, this multi-functionalized aromatic compound is a key precursor for the synthesis of a variety of dyes, most notably disperse azo dyes. This document will elucidate the chemical transformations, provide detailed experimental protocols, and discuss the underlying principles that make this compound a valuable intermediate for researchers and professionals in dyestuff synthesis and drug development.
Introduction: The Chemical Potential of this compound
This compound is an aromatic compound distinguished by the presence of three key functional groups: a nitro group, a chlorine atom, and an iodine atom. This unique combination of substituents on the benzene ring imparts a versatile reactivity profile, making it a strategic building block in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic substitution, while also providing a functional handle that can be readily transformed into an amino group – a critical step for azo dye synthesis.[1] The presence of two different halogen atoms, chlorine and iodine, offers opportunities for selective cross-coupling reactions and influences the final properties of the synthesized dyes.[2]
The primary application of this compound in dyestuff synthesis is as a precursor to 4-chloro-2-iodoaniline, a key diazo component. The general synthetic workflow involves the selective reduction of the nitro group, followed by diazotization of the resulting aniline derivative and subsequent coupling with an electron-rich aromatic compound to form the azo dye.
The Synthetic Pathway: From Nitroaromatic to Azo Dye
The conversion of this compound into a disperse azo dye is a multi-step process that leverages fundamental organic reactions. The overall pathway can be conceptualized as follows:
Caption: General synthetic workflow from this compound to an azo dye.
Step 1: Selective Reduction of the Nitro Group
The critical first step is the selective reduction of the nitro group to a primary amine without affecting the chloro and iodo substituents. The presence of these halogens necessitates a careful choice of reducing agent to avoid dehalogenation.
Causality of Experimental Choice: Classical metal-acid combinations are particularly effective for this transformation. The Béchamp reaction, utilizing iron powder in the presence of a mineral acid like hydrochloric acid, is a well-established and cost-effective method that generally preserves aromatic halogen substituents.[2] Alternative reagents that offer high selectivity include tin(II) chloride in acidic media and catalytic hydrogenation using Raney nickel, which is often preferred over palladium on carbon to minimize dehalogenation of aryl halides.[3]
Experimental Protocol: Synthesis of 4-Chloro-2-iodoaniline
Materials:
-
This compound
-
Iron powder, fine grade
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium carbonate solution, saturated
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1.0 eq.) and iron powder (3.0 eq.) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.5 eq.) dropwise to the refluxing mixture.
-
Maintain the reaction at reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.
-
Combine the filtrates and carefully neutralize with a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-iodoaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The successful synthesis of 4-chloro-2-iodoaniline can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and FT-IR) to verify the presence of the amine group and the retention of the halogen atoms. This intermediate is a known compound used in the synthesis of dyes and other specialty chemicals.[4][5]
Step 2: Diazotization of 4-Chloro-2-iodoaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This is a critical step as the resulting diazonium ion is a weak electrophile that will subsequently react with a coupling component.
Causality of Experimental Choice: The reaction is typically carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[7] Nitrous acid, the diazotizing agent, is generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as hydrochloric acid or sulfuric acid.
Experimental Protocol: Preparation of the Diazonium Salt of 4-Chloro-2-iodoaniline
Materials:
-
4-Chloro-2-iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, dissolve 4-chloro-2-iodoaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water with stirring.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a small amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.
Self-Validation: The formation of the diazonium salt can be qualitatively confirmed by adding a small amount of the solution to a solution of 2-naphthol, which should produce an immediate intense color, indicating a successful coupling reaction.
Step 3: Azo Coupling Reaction
The final step in the synthesis of the azo dye is the coupling of the diazonium salt with an electron-rich aromatic compound, known as the coupling component. The choice of coupling component is crucial as it largely determines the color of the final dye.[8] For disperse dyes, common coupling components include substituted anilines and phenols. In this protocol, we will use 2-naphthol as a representative coupling component.
Causality of Experimental Choice: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[9] The reaction is typically carried out in a slightly alkaline or acidic medium, depending on the nature of the coupling component. For phenols like 2-naphthol, the coupling is performed under alkaline conditions to generate the more nucleophilic phenoxide ion.
Experimental Protocol: Synthesis of a Disperse Azo Dye
Materials:
-
Diazonium salt solution of 4-chloro-2-iodoaniline (from the previous step)
-
2-Naphthol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol (1.0 eq.) in a 10% sodium hydroxide solution with stirring.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid dye thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Self-Validation: The successful synthesis of the azo dye is evident from the formation of a deeply colored solid. The structure and purity of the dye can be confirmed by spectroscopic methods such as UV-Vis spectroscopy (to determine the absorption maximum, λmax), FT-IR spectroscopy (to identify the characteristic -N=N- stretching vibration), and NMR spectroscopy.
Data Presentation and Characterization
The synthesized dye should be characterized to determine its properties.
| Property | Method | Expected Outcome |
| Yield | Gravimetric analysis | Quantitative measurement of the final product. |
| Melting Point | Melting point apparatus | A sharp melting point indicates high purity. |
| Color in Solution | Visual observation | The perceived color in a suitable solvent (e.g., ethanol, DMF). |
| λmax | UV-Vis Spectroscopy | The wavelength of maximum absorbance, which is a key characteristic of the dye's color. |
| Functional Groups | FT-IR Spectroscopy | Presence of characteristic peaks for Ar-H, C-Cl, C-I, and the azo group (-N=N-). |
| Structure Confirmation | ¹H and ¹³C NMR Spectroscopy | The chemical shifts and coupling constants of the protons and carbons in the dye molecule. |
The color of the resulting azo dye is influenced by the electronic properties of the substituents on both the diazo and coupling components. The presence of the electron-withdrawing chloro and iodo groups on the diazo component can have a bathochromic (deepening of color) or hypsochromic (lightening of color) effect depending on their position and interaction with the azo chromophore.[10]
Visualization of the Synthetic Workflow
Caption: Detailed experimental workflow for the synthesis of a disperse azo dye.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of disperse azo dyes. Its strategic functionalization allows for a straightforward, three-step synthesis of complex dye molecules. The protocols provided herein offer a robust framework for the preparation of these dyes, emphasizing the importance of controlled reaction conditions and proper characterization. The ability to modify both the diazo component derived from this compound and the coupling component provides a vast chemical space for the development of novel dyes with tailored properties for various applications in the textile and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Application Notes & Protocols: 1-Chloro-4-iodo-2-nitrobenzene as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Advantage of a Differentially Halogenated Building Block
In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. 1-Chloro-4-iodo-2-nitrobenzene stands out as a uniquely versatile starting material, engineered with a strategic arrangement of functional groups that permit selective, sequential, and diverse chemical transformations. Its utility stems from three core features:
-
The Highly Reactive C-I Bond: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for precise functionalization at the C-4 position.
-
The Robust C-Cl Bond: The carbon-chlorine bond is less reactive in cross-coupling reactions but is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group positioned ortho to it.
-
The Nitro Group as a Synthetic Handle: Beyond its role in activating the C-Cl bond, the nitro group can be readily reduced to an amino group, providing a nucleophilic site for subsequent intramolecular cyclization reactions to form a fused heterocyclic ring.
This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions and their sequential application in the synthesis of complex heterocycles like benzimidazoles and phenothiazines.
Caption: Key reactive sites on this compound.
Part 1: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C–I and C–Cl bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. The lower bond dissociation energy of the C–I bond ensures that oxidative addition to the Pd(0) catalyst occurs selectively at this position under carefully controlled conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1][2]
Sonogashira Coupling: Introduction of Alkynyl Scaffolds
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, providing access to aryl alkynes which are valuable intermediates for synthesizing more complex heterocyclic systems.[3][4] The reaction employs a dual catalytic system of palladium and copper.[3]
Protocol: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base such as triethylamine (Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-1-chloro-2-nitrobenzene derivative.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a cornerstone transformation in pharmaceutical synthesis.[1][5][6] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.[5] The choice of phosphine ligand is critical and often requires optimization based on the specific amine coupling partner.[7]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried reaction tube with a stir bar, Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Reagents: Add this compound (1.0 mmol).
-
Solvent and Amine: Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl amine product.
Part 2: Multi-Step Synthesis of Fused Heterocyclic Systems
The true synthetic power of this compound is realized in sequential reaction pathways that leverage each of its functional groups. A common and highly effective strategy involves an initial cross-coupling at the iodo position, followed by nucleophilic substitution at the chloro position, and culminating in a reductive cyclization.
Caption: A sequential workflow for synthesizing benzimidazoles.
Application Example: Synthesis of 1,2-Disubstituted Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8][9][10] The following protocol outlines a robust pathway to this important heterocyclic core.
Protocol: Three-Step Synthesis of a Benzimidazole Derivative
Step A: Buchwald-Hartwig Amination at C-4
-
Follow the general Buchwald-Hartwig protocol described in Part 1.2, using this compound (1.0 mmol) and a primary amine (e.g., benzylamine, 1.2 mmol).
-
After purification, isolate the product, N-benzyl-4-chloro-2-nitroanilin-1-amine.
Step B: Reduction of the Nitro Group
-
Setup: Dissolve the product from Step A (1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.
-
Reducing Agent: Add a reducing agent such as iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) or tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol).[10]
-
Reaction: Heat the mixture to reflux (70-80 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting diamine is often used in the next step without further purification.
Step C: Condensation and Cyclization to form the Benzimidazole Ring
-
Setup: Dissolve the crude diamine from Step B (approx. 1.0 mmol) in a suitable solvent like ethanol or DMF (10 mL).
-
Reagent: Add an aldehyde (e.g., benzaldehyde, 1.1 mmol).[11][12]
-
Reaction: The condensation can be promoted by various catalysts or oxidizing agents. A common method is to heat the mixture at reflux for 4-8 hours. Microwave-assisted synthesis can also significantly reduce reaction times.[12]
-
Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the final 1,2-disubstituted benzimidazole.
Part 3: Data Summary Tables
The following table summarizes representative conditions for the initial cross-coupling step, highlighting the selectivity for the C-I bond.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref |
| Sonogashira | Pd(PPh₃)₄ (3) / CuI (6) | - | Et₃N | THF | 60 | 70-90 | [13] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 75-95 | [5][6] |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 80-98 | [2] |
| Ullmann C-N Coupling | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120 | 60-85 | [14] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. The predictable and orthogonal reactivity of its iodo, chloro, and nitro functionalities allows for a rational and stepwise approach to molecular construction. By mastering selective cross-coupling and sequential functionalization strategies, researchers in drug discovery and materials science can efficiently access novel chemical entities with significant potential. The protocols and principles outlined in this guide serve as a robust foundation for leveraging this unique precursor in advanced synthetic applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 9. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. rsc.org [rsc.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-iodo-2-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-Chloro-4-iodo-2-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve common issues.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common issue in this synthesis, which typically proceeds via a Sandmeyer reaction. The root cause often lies in the stability of the intermediate aryl diazonium salt.
Causality Analysis:
The key intermediate, 4-chloro-2-nitrobenzenediazonium salt, is unstable and prone to decomposition, especially at elevated temperatures.[1] The C-N bond in the diazonium group is weak, and the N₂ group is an excellent leaving group, making the intermediate highly reactive.[2] Decomposition leads to side reactions that consume the intermediate, thereby reducing the yield of the desired product.
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (reacting 4-chloro-2-nitroaniline with sodium nitrite in acid) is highly exothermic. You must maintain the reaction temperature between 0-5 °C (273-278 K).[3] Exceeding this range significantly increases the rate of decomposition, where the diazonium salt reacts with water to form unwanted phenolic byproducts.[1]
-
Actionable Advice: Use an ice-salt bath for more effective cooling. Add the sodium nitrite solution slowly, dropwise, to prevent localized temperature spikes. Monitor the internal temperature of the reaction mixture continuously with a calibrated thermometer.
-
-
Reagent Quality and Stoichiometry:
-
Sodium Nitrite (NaNO₂): Use a fresh, dry bottle of NaNO₂. Old or improperly stored NaNO₂ can absorb moisture and decompose, leading to incomplete diazotization.
-
Potassium Iodide (KI): Ensure you are using a sufficient excess of KI. The iodide ion acts as the nucleophile that displaces the N₂ group. Incomplete displacement will lower the yield. A typical protocol uses a slight molar excess of KI.[3]
-
-
Order of Addition: The diazonium salt solution should be added to the potassium iodide solution, not the other way around. This ensures that the diazonium salt reacts with the iodide as soon as it is introduced, minimizing the time it has to decompose or engage in side reactions like azo coupling.
-
Efficient Workup: After the reaction, the product needs to be isolated efficiently. Ensure complete precipitation of the product from the reaction mixture. Washing the crude precipitate should be done with cold water to minimize product loss due to solubility.
Q2: I'm observing a significant amount of dark, tarry, or colored byproducts in my crude product. What are they and how can I prevent their formation?
The formation of dark, often insoluble, byproducts is a classic sign of diazonium salt side reactions.
Causality Analysis:
These impurities are typically azo compounds, formed when the unreacted diazonium salt couples with an electron-rich aromatic species.[1] Phenolic compounds, formed from the reaction of the diazonium salt with water, can also contribute to discoloration and tar formation upon oxidation. Both of these side reactions are highly temperature-dependent.
Preventative Measures:
-
Primary Solution: As with low yield, the most critical factor is maintaining the reaction temperature at 0-5 °C throughout the diazotization and subsequent addition to the iodide solution.[1][3]
-
pH Control: Maintain a strongly acidic environment during diazotization. The presence of sufficient acid (e.g., concentrated HCl) prevents the diazonium salt from coupling with the unreacted parent amine (4-chloro-2-nitroaniline).
-
Degassing: While less common for this specific synthesis, in some sensitive Sandmeyer reactions, removing dissolved oxygen from the solvents can reduce oxidative side reactions that may lead to colored impurities.
Q3: My final product is contaminated with an isomer. How can I improve the regioselectivity?
Isomeric impurities are a major concern if you are not starting with a regiochemically pure precursor. The choice of synthetic route is paramount for ensuring high isomeric purity.
Causality Analysis:
If you are synthesizing this compound by nitrating 1-chloro-4-iodobenzene, you will inevitably generate a mixture of isomers. Both chlorine and iodine are ortho-, para-directing groups.[4] Nitration will occur at the positions ortho to the chloro and iodo substituents, leading to a mixture that is difficult to separate.
Recommended Solution: The Sandmeyer Route
The most reliable method to ensure high regioselectivity is to start from a precursor where the substitution pattern is already fixed. The recommended route is the Sandmeyer reaction starting from 4-chloro-2-nitroaniline .[3]
Q4: The purification of my crude product is difficult. What are the best practices?
Purification can be challenging due to the nature of the byproducts. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Wash: After filtering the crude precipitate, wash it thoroughly with a cold solution of sodium thiosulfate or sodium bisulfite. This removes any residual iodine (I₂) that may have formed from the oxidation of iodide, which can impart a purple or brown color to the product.
-
Recrystallization: This is the most common method. The choice of solvent is critical. A good starting point is ethanol or a mixture of ethanol and water. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a highly effective alternative.[5]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 98:2), and gradually increase the polarity if needed. The target compound is relatively non-polar and should elute early.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most reliable and regioselective route is the Sandmeyer reaction starting from 4-chloro-2-nitroaniline .[3] This method avoids the formation of isomers that occurs when nitrating a di-substituted benzene ring.[6][7] The reaction involves two main steps: the formation of a diazonium salt from the starting amine, followed by its displacement with an iodide ion.[2][8]
Q2: Is a copper catalyst required for the iodination step?
No. While the Sandmeyer reaction for introducing chlorine (CuCl) or bromine (CuBr) requires a copper(I) salt catalyst, the introduction of iodine is an exception.[9][10] The iodide ion (typically from KI) is a strong enough nucleophile to react with the diazonium salt without catalysis.[1][10]
Q3: What are the critical safety precautions for this synthesis?
-
Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[2] NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution and use it immediately after preparation.
-
Corrosive Reagents: The reaction uses concentrated acids (e.g., HCl), which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Reagent Handling: Sodium nitrite is an oxidizer and is toxic. Handle it with care. The final product, this compound, and its precursors are halogenated nitroaromatics, which should be handled as potentially toxic and irritant compounds.
Experimental Protocols & Data
Table 1: Key Reaction Parameters for Sandmeyer Iodination
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Chloro-2-nitroaniline | Ensures high regioselectivity, avoiding isomeric byproducts.[3] |
| Diazotization Temp. | 0-5 °C (273-278 K) | Prevents decomposition of the unstable diazonium salt intermediate.[1][3] |
| Diazotizing Agent | Aqueous Sodium Nitrite (NaNO₂) | Standard reagent for converting primary aromatic amines to diazonium salts.[8] |
| Acid Medium | Concentrated Hydrochloric Acid (HCl) | Stabilizes the diazonium salt and prevents premature coupling reactions.[3] |
| Iodinating Agent | Aqueous Potassium Iodide (KI) | Provides the iodide nucleophile; no copper catalyst is needed.[3][10] |
| Reaction Time | ~10 min at low temp, then warm to RT | Allows for complete displacement of the diazonium group.[3] |
Detailed Protocol: Synthesis from 4-Chloro-2-nitroaniline
This protocol is adapted from established Sandmeyer reaction procedures.[3]
Reagents:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Amine Dissolution: In a flask, dissolve 4-chloro-2-nitroaniline (1.0 eq) in concentrated HCl. The mixture may require gentle warming to fully dissolve, then cool it thoroughly in an ice-salt bath to 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in cold distilled water. Add this NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 15-20 minutes. Stir for an additional 10 minutes in the ice bath after the addition is complete.
-
Iodide Displacement: In a separate, larger beaker, dissolve potassium iodide (1.1 eq) in a minimum amount of distilled water and cool it in the ice bath. Slowly and carefully add the cold diazonium salt solution to the cold KI solution with vigorous stirring. You will observe the evolution of nitrogen gas and the formation of a dark precipitate.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 10-15 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, continuing to stir for about 1 hour. Gentle heating (e.g., to 40-50 °C) can help complete the decomposition of any remaining diazonium salt, but should be done cautiously.
-
Workup:
-
Cool the mixture in an ice bath to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake with cold distilled water.
-
Create a slurry of the crude product in a dilute solution of sodium thiosulfate to remove free iodine, then filter again.
-
Wash the final filter cake with a small amount of cold water until the washings are neutral.
-
-
Purification: Dry the crude product in a desiccator. Recrystallize the solid from hot ethanol to obtain pure this compound as a crystalline solid.
Troubleshooting Workflow
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 6. 2-Nitrochlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Nitration of 1-Chloro-4-iodo-2-nitrobenzene
Welcome to the technical support center for the nitration of 1-chloro-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and often challenging electrophilic aromatic substitution reaction. Here, we will delve into the common issues encountered during this synthesis, with a focus on the formation of unwanted side products. Our goal is to provide you with a comprehensive understanding of the underlying chemistry and practical, field-tested solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
What is the primary goal of nitrating this compound?
The primary objective is typically the synthesis of 1-chloro-2,4-dinitro-5-iodobenzene. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The introduction of a second nitro group further modifies the electronic properties of the aromatic ring, making it a versatile building block.
What are the most common side products I should expect?
During the nitration of this compound, several side products can form. The most prevalent are:
-
Isomeric Dinitro Products: Formation of other isomers, such as 1-chloro-2,6-dinitro-4-iodobenzene and 1-chloro-2,5-dinitro-4-iodobenzene, can occur.
-
Ipso-Substitution Products: The displacement of the iodine atom by a nitro group can lead to the formation of 1-chloro-4-nitro-2-iodobenzene. This is a known phenomenon in the nitration of halogenated aromatic compounds.[1][2]
-
Over-nitration Products: Under harsh conditions, further nitration can occur, leading to the formation of trinitro derivatives.
What is the underlying mechanism for the formation of these side products?
The formation of side products is governed by the principles of electrophilic aromatic substitution. The substituents already present on the benzene ring (chloro, iodo, and nitro groups) direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.[3][4][5]
-
The chloro and iodo groups are ortho-, para-directing deactivators.
-
The nitro group is a meta-directing deactivator.[6]
The interplay of these directing effects, along with steric hindrance, determines the regioselectivity of the reaction. Ipso-substitution occurs when the nitronium ion attacks the carbon atom already bearing a substituent, in this case, the iodine atom, which is a relatively good leaving group under these conditions.[1][7]
How can I minimize the formation of side products?
Minimizing side product formation hinges on precise control of the reaction conditions:
-
Temperature: Maintaining a low and consistent temperature is crucial. Higher temperatures can lead to over-nitration and an increase in the formation of unwanted isomers.
-
Concentration of Nitrating Agent: The ratio of nitric acid to sulfuric acid should be carefully optimized. An excess of the nitrating agent can promote the formation of multiple nitrated products.
-
Reaction Time: Monitoring the reaction progress is essential to prevent the reaction from proceeding beyond the desired product.
What are the recommended reaction conditions for this nitration?
While optimization is often necessary for specific applications, a general starting point for the nitration of this compound involves the slow addition of the substrate to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 0°C and room temperature.
How can I identify the presence of side products in my reaction mixture?
Several analytical techniques can be employed to identify and quantify the components of your reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the desired product and various side products.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming their molecular weights.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated products, allowing for unambiguous identification of isomers.
What are the most effective methods for purifying the desired product?
Purification can be challenging due to the similar physical properties of the isomers. The following methods are commonly used:
-
Recrystallization: A primary purification technique. The choice of solvent is critical and may require some experimentation. Ethanol or a mixture of ethanol and water is often a good starting point.[10]
-
Column Chromatography: For more difficult separations, silica gel column chromatography can be employed to separate the desired product from its isomers.[10]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to determine the optimal reaction time. Consider a slight increase in reaction time if starting material is still present. |
| Suboptimal Temperature | Maintain a consistent and low temperature (e.g., 0-5°C) during the addition of the substrate. Use an ice bath and monitor the internal temperature closely. |
| Incorrect Acid Mixture | The ratio of nitric acid to sulfuric acid is critical for the generation of the nitronium ion.[6][11] A common starting point is a 1:2 or 1:3 mixture of concentrated HNO₃ to concentrated H₂SO₄. This may need to be optimized for your specific setup. |
| Product Degradation | Harsh reaction conditions can lead to the degradation of the desired product. Ensure that the temperature does not exceed the recommended range and that the reaction is quenched once complete. |
Problem 2: Formation of Isomeric Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Directing Group Effects | The regioselectivity is dictated by the existing substituents. While the desired isomer is often the major product, the formation of other isomers is expected. |
| Steric Hindrance | The bulky iodine atom can influence the position of the incoming nitro group. |
| Thermodynamic vs. Kinetic Control | At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which may not be the desired product. Running the reaction at a lower temperature can favor the kinetically controlled product. |
Problem 3: Presence of Ipso-Substitution Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Attack at the Iodine Position | The carbon-iodine bond can be susceptible to cleavage under strong electrophilic conditions. |
| High Nitronium Ion Concentration | A high concentration of the nitrating agent can increase the likelihood of ipso-attack. |
| Elevated Temperature | Higher temperatures provide the activation energy needed for this alternative reaction pathway. |
To mitigate ipso-substitution, it is recommended to use the mildest effective nitrating conditions. This includes maintaining a low temperature and using a stoichiometric amount of the nitrating agent.
Problem 4: Over-Nitration
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess Nitrating Agent | Using a large excess of the nitrating mixture can lead to the introduction of additional nitro groups. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate and can promote further nitration. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can result in the formation of over-nitrated products. |
Careful control of stoichiometry, temperature, and reaction time are the primary means of preventing over-nitration.
Experimental Protocols
General Procedure for the Nitration of this compound
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath.
-
Maintain the temperature of the nitrating mixture at 0-5°C.
-
Dissolve the this compound in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution of the starting material to the nitrating mixture dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product before proceeding with purification.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and formation of common side products.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting nitration reactions.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. byjus.com [byjus.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. alevelh2chemistry.com [alevelh2chemistry.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-Chloro-4-iodo-2-nitrobenzene
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 1-chloro-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental hurdles. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
Low conversion is a frequent challenge and can often be traced back to a few key areas:
-
Catalyst System Inactivity: The palladium catalyst's active Pd(0) state is sensitive to oxygen. Ensure all solvents and the reaction mixture are rigorously degassed.[1][2] The quality and storage of the palladium precatalyst and ligand are also critical.[1]
-
Sub-optimal Reaction Conditions: Temperature plays a crucial role. Insufficient heat may lead to slow or stalled reactions. Conversely, excessively high temperatures can lead to catalyst decomposition.[2]
-
Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid, amine, alkyne), and the base is paramount. Impurities can act as catalyst poisons.[1]
-
Chemoselectivity Issues: The primary challenge with this substrate is achieving selective reaction at the C-I bond over the C-Cl bond. The C-I bond is significantly more reactive and should be the primary site of oxidative addition. If conditions are too harsh, or the catalyst system is not selective enough, you may see side reactions or no reaction at the desired site.
Q2: I am observing significant formation of a de-iodinated byproduct (1-chloro-2-nitrobenzene). What causes this and how can it be minimized?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[3] With your substrate, this manifests as the loss of iodine.
-
Primary Cause: This side reaction often competes with the desired transmetalation step in the catalytic cycle.[3] It is particularly prevalent with highly active catalyst systems and electron-rich aryl halides.[3]
-
Troubleshooting Steps:
-
Ligand Choice: Switching to a more sterically hindered ligand can disfavor the competing reductive pathway that leads to hydrodehalogenation.[4]
-
Base Selection: The strength and nature of the base are critical. A weaker base may reduce the rate of this side reaction.[4]
-
Solvent: The solvent can sometimes act as a hydride source. Ensure you are using anhydrous, high-purity solvents.[4]
-
Q3: How does the nitro group at the 2-position influence the reaction and my choice of catalyst loading?
The electron-withdrawing nature of the nitro group has a significant electronic effect on the aromatic ring.
-
Activation: The nitro group activates the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[4] This can be advantageous, potentially allowing for lower catalyst loadings compared to less activated substrates.
-
Potential for Side Reactions: The nitro group's presence can also increase the likelihood of side reactions. It is important to carefully screen catalyst loading to find the optimal balance between efficient conversion and minimizing byproducts. Recent research has even explored the direct use of the nitro group as a leaving group in cross-coupling reactions, though this typically requires specific catalytic systems.[5][6][7][8][9]
-
Catalyst Selection: Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.[4]
Q4: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this substrate?
A general recommendation for initial screening is a palladium precatalyst loading of 1-2 mol%. The ligand-to-metal ratio is also a critical parameter to optimize, with a common starting point being 1:1 to 1:2 (Pd:Ligand).
| Catalyst Component | Typical Starting Loading (mol%) | Considerations |
| Palladium Precatalyst | 1 - 2 | Can often be lowered with optimization. |
| Ligand | 1 - 4 | Ratio to palladium is key. |
| Base | 2 - 3 equivalents | Must be strong enough to facilitate transmetalation. |
It is crucial to perform a systematic optimization of the catalyst loading. A higher loading might be necessary for challenging substrates or to achieve faster reaction times, but it also increases cost and the potential for side reactions. Conversely, a lower loading is more economical and environmentally friendly but may result in incomplete conversion.[10]
Q5: Should I be concerned about the C-Cl bond reacting? How do I ensure chemoselectivity for the C-I bond?
Yes, controlling chemoselectivity is a primary concern. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl > F. This inherent difference in reactivity is the basis for achieving selective coupling at the C-I bond.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperatures) will favor the more reactive C-I bond.
-
Catalyst System: The choice of ligand can significantly influence selectivity. Less reactive catalyst systems may be more selective for the C-I bond.
-
Nickel Catalysis: For reactions involving aryl chlorides, nickel-based catalysts are often more effective than palladium.[11] However, for your substrate, a well-chosen palladium system should provide excellent selectivity for the C-I bond.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common and frustrating issue. The following workflow can help diagnose the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Functionalization of 1-Chloro-4-iodo-2-nitrobenzene
Welcome to the technical support center for 1-chloro-4-iodo-2-nitrobenzene. This versatile building block is crucial for synthesizing complex molecules in pharmaceutical and materials science research. However, its dual halogenation presents a significant challenge: achieving selective reaction at one halogen site while preventing undesired dehalogenation at the other. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield of your target compound.
Troubleshooting Guide: Overcoming Dehalogenation
This section addresses specific problems encountered during reactions with this compound, providing causal explanations and actionable protocols.
Q1: I'm performing a Suzuki coupling at the C-I position, but I'm getting a significant amount of 1-chloro-2-nitrobenzene as a byproduct. What's causing this deiodination and how can I stop it?
A1: Cause & Mechanism: The formation of 1-chloro-2-nitrobenzene indicates that proto-dehalogenation (or hydrodehalogenation) is competing with the desired transmetalation step in the catalytic cycle.[1][2] The C-I bond is much weaker and more reactive towards oxidative addition to Pd(0) than the C-Cl bond.[3][4] After the initial oxidative addition forms the Ar-Pd(II)-I intermediate, if the subsequent transmetalation with the boronic acid is slow, this intermediate can be intercepted by a proton source (like water, alcohols, or even trace acidic impurities) leading to the cleavage of the C-Pd bond and replacement of iodine with hydrogen.[5][6] High temperatures and prolonged reaction times exacerbate this issue.[6]
Troubleshooting Protocol:
-
Rigorously Control for Water and Proton Sources:
-
Use anhydrous solvents (e.g., toluene, dioxane, THF). Consider distilling them over a suitable drying agent.
-
Dry your base (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.
-
Ensure the boronic acid is dry and of high purity. Impurities can hinder transmetalation.[2]
-
-
Optimize the Base:
-
Select an Appropriate Ligand:
-
Lower the Reaction Temperature:
-
Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C). This slows down the rate of decomposition pathways, including proto-dehalogenation.
-
Q2: My Sonogashira reaction is sluggish, and forcing the conditions with higher temperature leads to dehalogenation and catalyst decomposition. How can I improve selectivity?
A2: Cause & Mechanism: Sluggish Sonogashira couplings are often a sign of an inefficient catalytic system.[9][10] Increasing the temperature to force the reaction often leads to side reactions, including dehalogenation and Glaser coupling of the alkyne.[11][12] The dehalogenation here can also arise from a proto-dehalogenation mechanism similar to the Suzuki coupling, especially if the amine base contains water or if a protic solvent is used.
Troubleshooting Protocol:
-
Consider a Copper-Free System: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can sometimes minimize side reactions. The choice of an appropriate palladium catalyst and ligand is critical here.[9]
-
Optimize the Catalyst/Ligand System: Use a robust palladium source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand. For challenging substrates, more advanced catalyst systems may be necessary.
-
Solvent and Base Selection:
-
Use a polar aprotic solvent like DMF or an amine solvent like triethylamine, ensuring they are anhydrous.
-
Use an amine base that can also serve as the solvent, such as Et₃N or DIPEA. Ensure it is freshly distilled and dry.
-
-
Reaction Temperature: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). The high reactivity of the C-I bond should allow for coupling under mild conditions.[10]
Q3: I'm observing both deiodination and dichlorination in my Buchwald-Hartwig amination. How can I control the selectivity and minimize these side products?
A3: Cause & Mechanism: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13][14] However, like other cross-couplings, it is susceptible to dehalogenation. The unproductive side reaction involves the Ar-Pd(II)-X intermediate undergoing β-hydride elimination (if the amine has β-hydrogens) or proto-dehalogenation, leading to the hydrodehalogenated arene.[13] Observing dichlorination is unusual unless extremely harsh conditions are used that overcome the higher bond energy of the C-Cl bond. It's more likely that you are seeing deiodination to form 1-chloro-2-nitrobenzene, followed by a slower amination at the C-Cl position under forcing conditions.
Troubleshooting Protocol:
-
Prioritize the C-I Bond Reactivity: Exploit the vast difference in reactivity between the C-I and C-Cl bonds. Use mild conditions to selectively target the iodo-position.
-
Ligand Choice is Critical: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands form stable, highly active catalysts that promote the desired C-N reductive elimination over dehalogenation pathways.[15]
-
Base Selection: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. The choice of base is crucial for efficient deprotonation of the amine to form the palladium-amido complex, which precedes reductive elimination.[15]
-
Temperature Control: Start at room temperature or slightly elevated temperatures (e.g., 50-80 °C). Avoid high temperatures which can lead to reaction at the less reactive C-Cl bond and increase dehalogenation.
| Parameter | Conditions Promoting Dehalogenation | Conditions Minimizing Dehalogenation |
| Temperature | High (>100 °C) | Low to moderate (RT - 80 °C) |
| Base | Weak bases, aqueous bases (e.g., Na₂CO₃(aq)) | Strong, non-nucleophilic, anhydrous bases (e.g., K₃PO₄, NaOt-Bu) |
| Ligand | Small, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., SPhos, XPhos) |
| Solvent | Protic solvents (alcohols), wet aprotic solvents | Dry, aprotic solvents (Toluene, Dioxane, THF) |
| Reaction Time | Prolonged | As short as possible to achieve full conversion |
Table 1. General conditions influencing the outcome of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of proto-dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Proto-dehalogenation, a specific type of hydrodehalogenation, is a major side reaction that reduces the aryl halide to an arene.[1][6] The process occurs within the main catalytic cycle. After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form the Ar-Pd(II)-X intermediate, this complex is supposed to react with the coupling partner (e.g., boronic acid, amine, alkyne) in a transmetalation or related step.[16] However, if this step is slow, the Ar-Pd(II)-X intermediate can react with a proton source (H⁺). This leads to the formation of the dehalogenated arene (Ar-H) and regenerates a Pd(II) species, which must be reduced back to Pd(0) to re-enter the catalytic cycle. The source of the proton can be trace water, alcohols, or the conjugate acid of the base used.[5]
Figure 1. Competing pathways in a Pd-catalyzed cross-coupling reaction.
Q2: Why is the C-I bond so much more reactive than the C-Cl bond in this compound?
A2: The difference in reactivity stems primarily from the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond. This means that the energy barrier for the crucial oxidative addition step, where the C-X bond is broken and two new bonds to the palladium center are formed, is much lower for the C-I bond.[3][4] The general trend for aryl halide reactivity in oxidative addition is I > Br > OTf > Cl.[2][4] This differential reactivity is the cornerstone of selective synthesis, allowing for functionalization at the iodo-position under conditions mild enough to leave the chloro-position untouched.[17]
Q3: Can I selectively functionalize the C-Cl bond while preserving the C-I bond?
A3: Selectively reacting at the C-Cl bond in the presence of a C-I bond using standard palladium cross-coupling chemistry is generally not feasible due to the inherent reactivity order (I > Cl).[4] Oxidative addition will almost exclusively occur at the more labile C-I bond. To achieve such a transformation, one would need to employ a completely different strategy, potentially involving:
-
Blocking/Protecting the Iodo Position: This is often synthetically complex and inefficient.
-
Using a Different Catalytic System: Exploring catalyst systems that operate via mechanisms where the reactivity order is inverted. This is a highly specialized area of research and not standard practice.
-
A Multi-Step Approach: First, functionalize the iodo-position, then perform a subsequent reaction at the chloro-position under more forcing conditions.
Recommended Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is optimized to minimize proto-deiodination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.05 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2. Troubleshooting flowchart for minimizing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. nobelprize.org [nobelprize.org]
- 17. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
Challenges in the selective functionalization of 1-Chloro-4-iodo-2-nitrobenzene
Technical Support Center: Selective Functionalization of 1-Chloro-4-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective functionalization of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this versatile, yet challenging, building block. The unique arrangement of the chloro, iodo, and nitro substituents on the benzene ring offers a platform for sequential and site-selective reactions, but also presents specific hurdles that require careful consideration of reaction conditions.
Understanding the Reactivity Landscape
This compound possesses three key features that dictate its reactivity:
-
Halogen Differentiation : The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chloro (C-Cl) bond. This inherent difference is the primary handle for achieving selectivity in cross-coupling reactions, where oxidative addition to the C-I bond is kinetically favored.[1][2]
-
Nitro Group Activation : The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4][5] This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chloro substituent at the para position is activated for SNAr.
-
Steric and Electronic Effects : The bulky iodo group and the electron-withdrawing nitro group are positioned ortho to each other. This steric hindrance can influence the approach of catalysts and reagents, while the electronic effects modulate the reactivity of adjacent positions.[6][7][8][9]
This interplay of factors allows for a range of selective transformations, but success hinges on precise control of catalysts, ligands, and reaction parameters.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Answer: Achieving high selectivity for the C-I bond in Suzuki-Miyaura coupling is the standard expectation due to the significant difference in bond dissociation energies between C-I and C-Cl. If you are observing a lack of selectivity, it is likely due to overly harsh reaction conditions.
Root Cause Analysis:
-
High Temperatures : Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for C-Cl bond cleavage, leading to undesired side products.
-
Prolonged Reaction Times : Even at moderate temperatures, extended reaction times can lead to the slow, but eventual, reaction at the C-Cl bond, especially after the C-I position has reacted.
-
Highly Active Catalyst System : While efficient catalysts are desirable, an overly active system might not differentiate well between the two halogens.
Troubleshooting Protocol:
-
Reduce Reaction Temperature : Start with milder conditions. Many Suzuki couplings on iodo-arenes proceed efficiently at room temperature to 60 °C.
-
Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the mono-substituted product. Stop the reaction as soon as the starting material is consumed.
-
Catalyst and Ligand Choice : A standard catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or SPhos should be sufficiently selective. Avoid highly active catalysts designed for C-Cl activation in this initial step.
-
Base Selection : Use a milder base like K₂CO₃ or Cs₂CO₃. Stronger bases can sometimes promote side reactions.[10]
Illustrative Experimental Protocol (Selective Suzuki-Miyaura Coupling):
-
Reactants : this compound (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst : Pd(PPh₃)₄ (3-5 mol%).
-
Solvent : Dioxane/H₂O (4:1 mixture).
-
Temperature : 60-80 °C.
-
Procedure : Combine all reagents in a flask, degas the mixture thoroughly with an inert gas (Argon or Nitrogen), and heat to the specified temperature. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
Answer: While the C-I bond is the more reactive site for Sonogashira coupling, low yields can often be attributed to catalyst inhibition or suboptimal reaction conditions.[11] The nitro group, while activating the ring electronically, can sometimes interfere with the catalytic cycle.
Root Cause Analysis:
-
Catalyst Inhibition : The nitro group can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Copper Co-catalyst Issues : In the classic Sonogashira reaction, the copper(I) co-catalyst is crucial.[11] Impurities or improper handling can lead to the formation of inactive copper species. Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by copper.[12]
-
Steric Hindrance : The ortho nitro group can sterically hinder the approach of the bulky palladium catalyst to the C-I bond.
-
Base Incompatibility : The choice of amine base is critical. It acts as both a base and a ligand.
Troubleshooting Protocol:
-
Optimize the Catalyst System :
-
Palladium Source : Use a reliable palladium source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) source (e.g., CuI).
-
Copper-Free Conditions : If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[13] These often require specific ligands (e.g., bulky phosphines) and a stronger base.
-
-
Ligand Selection : If using a two-component catalyst system, adding a bulky, electron-rich phosphine ligand can improve catalyst performance by stabilizing the palladium center and promoting the catalytic cycle.
-
Base and Solvent : Triethylamine (TEA) or diisopropylamine (DIPA) are common bases. Ensure they are dry and of high quality. Aprotic polar solvents like DMF or THF are generally effective.
-
Temperature : While the C-I bond is reactive, some activation energy is still required. A moderate temperature of 50-80 °C is a good starting point.
Illustrative Experimental Protocol (Sonogashira Coupling):
-
Reactants : this compound (1.0 equiv), Terminal alkyne (1.2 equiv).
-
Catalyst : PdCl₂(PPh₃)₂ (2-3 mol%), CuI (4-6 mol%).
-
Base/Solvent : Anhydrous triethylamine (TEA) or a mixture of THF and TEA.
-
Temperature : Room temperature to 60 °C.
-
Procedure : Under an inert atmosphere, dissolve the aryl halide and alkyne in the solvent. Add the catalysts and base. Stir at the desired temperature and monitor by TLC.
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15] However, it is sensitive to the choice of ligand, base, and reaction conditions. The formation of dehalogenated byproducts often points to a competing β-hydride elimination pathway or other catalyst deactivation processes.[14]
Root Cause Analysis:
-
Inappropriate Ligand : The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. A ligand that is not sterically bulky enough or does not have the right electronic properties can lead to side reactions. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands are often required.[16]
-
Base Strength and Type : The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial. A base that is too strong or too weak can lead to poor results. NaOt-Bu is common but can be problematic with some substrates.
-
Catalyst Precursor : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active catalytic species.[17][18]
Troubleshooting Protocol:
-
Ligand Screening : This is the most important step. Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include XPhos, SPhos, or RuPhos.
-
Base Optimization : If NaOt-Bu is failing, try a weaker base like K₃PO₄ or Cs₂CO₃. The base needs to be strong enough to deprotonate the amine but not so strong that it promotes side reactions.
-
Solvent Choice : Toluene or dioxane are common solvents. Ensure they are anhydrous.
-
Temperature Control : Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Illustrative Experimental Protocol (Buchwald-Hartwig Amination):
-
Reactants : this compound (1.0 equiv), Amine (1.2 equiv).
-
Catalyst : Pd₂(dba)₃ (2 mol%) and a suitable ligand like XPhos (4-5 mol%).
-
Base : NaOt-Bu or K₃PO₄ (1.5 equiv).
-
Solvent : Anhydrous toluene.
-
Temperature : 100 °C.
-
Procedure : In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, base, and aryl halide. Add the solvent and then the amine. Seal the vessel and heat with vigorous stirring. Monitor the reaction by LC-MS.
Decision Workflow for Selective Cross-Coupling
Caption: Troubleshooting flowchart for selective reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Answer: This is a classic case of competing reaction pathways. While the nitro group activates the para-position (C-Cl) for SNAr, the C-I bond is inherently more reactive towards certain nucleophiles due to its weakness, even though it's in the ortho-position.
Root Cause Analysis:
-
Nucleophile Hardness/Softness (HSAB Theory) : "Soft" nucleophiles (e.g., thiolates, cyanide) tend to prefer attacking the softer electrophilic center, which is the carbon attached to iodine. "Hard" nucleophiles (e.g., alkoxides, amines) are more likely to attack the more electron-deficient carbon, which is the one bearing the chlorine, due to the strong para-activating effect of the nitro group.
-
Reaction Mechanism : The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex.[3][5] The stability of this intermediate is key. The nitro group strongly stabilizes the negative charge when the attack is at the ortho or para positions.[4][19]
-
Leaving Group Ability in SNAr : In SNAr, the bond to the leaving group is broken in a fast, subsequent step. Therefore, the C-X bond strength is less important than the ability of the ring to be attacked. Halogen reactivity in SNAr often follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions.[5][19] This is because more electronegative halogens better stabilize the intermediate complex through induction.
Troubleshooting Protocol:
-
Select the Right Nucleophile : To target the C-Cl position, use "harder" nucleophiles like sodium methoxide, sodium ethoxide, or primary/secondary amines. If you need to introduce a sulfur-based nucleophile, for example, and are having selectivity issues, you may need to reconsider the synthetic route (e.g., perform a Suzuki coupling first, then an SNAr).
-
Control the Temperature : Lowering the reaction temperature will favor the kinetically controlled product, which is more likely to be the result of attack at the most activated C-Cl position.
-
Solvent Effects : The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate and potentially deactivate "hard" nucleophiles, while polar aprotic solvents (like DMSO or DMF) are generally preferred for SNAr reactions.
Illustrative Experimental Protocol (Selective SNAr at C-Cl):
-
Reactants : this compound (1.0 equiv), Sodium methoxide (1.5 equiv).
-
Solvent : Anhydrous Dimethyl Sulfoxide (DMSO).
-
Temperature : Room temperature to 50 °C.
-
Procedure : Dissolve the aryl halide in DMSO. Add the sodium methoxide portion-wise, as the reaction can be exothermic. Stir at the desired temperature and monitor by TLC for the disappearance of the starting material.
Data Summary Table: Reactivity Trends
| Reaction Type | Preferred Site of Reaction | Key Controlling Factors | Typical Conditions | Common Issues |
| Suzuki-Miyaura | C-I | C-X Bond Strength | Pd(PPh₃)₄, K₂CO₃, 60-80°C | Lack of selectivity at high temp. |
| Sonogashira | C-I | C-X Bond Strength | PdCl₂(PPh₃)₂, CuI, TEA, RT-60°C | Low yield, alkyne homocoupling |
| Buchwald-Hartwig | C-I | C-X Bond Strength, Ligand | Pd₂(dba)₃, XPhos, NaOt-Bu, 100°C | Dehalogenation, low conversion |
| SNAr | C-Cl | Electronic Activation (-NO₂) | NaOMe, DMSO, RT-50°C | Attack at C-I with soft nucleophiles |
Final Workflow Diagram
Caption: Sequential functionalization strategies.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. researchgate.net [researchgate.net]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comment on "The interplay between steric and electronic effects in SN2 reactions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: TLC Analysis of 1-Chloro-4-iodo-2-nitrobenzene Reaction Mixtures
<_ _>
Welcome to the technical support center for the analysis of reaction mixtures containing 1-chloro-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving this versatile but challenging substrate. As a trifunctional molecule, understanding its behavior on a TLC plate is paramount for accurate reaction monitoring, optimization, and yield determination.
This document moves beyond a simple recitation of steps. It delves into the causality behind chromatographic phenomena and provides field-tested solutions to common problems, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the setup and interpretation of TLC for this compound.
Q1: What is the best starting mobile phase for analyzing this compound?
A1: The choice of mobile phase, or eluent, is critical and depends on balancing the polarity of your analyte with the stationary phase (typically silica gel). This compound is a moderately polar compound due to the electron-withdrawing nitro group.
A good starting point for many applications is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1][2] A common initial trial is a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate .
-
Expert Insight: The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.4.[3] This Rf value provides an optimal window to observe the appearance of both more polar and less polar products as the reaction progresses. If your starting material spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough; increase the proportion of ethyl acetate.[4] If it shoots to the solvent front (Rf ≈ 1), the eluent is too polar; increase the proportion of hexanes.[4]
Q2: How can I visualize the spots on the TLC plate? My compound isn't colorful.
A2: While this compound itself is not intensely colored, it possesses a nitroaromatic chromophore that makes it strongly UV-active.
-
Primary Method (Non-destructive): The most common and effective method is using a TLC plate containing a fluorescent indicator (usually designated as F₂₅₄).[1][5] When visualized under short-wave UV light (254 nm), the plate will fluoresce green, and compounds that absorb UV light will appear as dark purple or black spots by quenching this fluorescence.[5][6][7]
-
Secondary Methods (Often Destructive): If a compound is not UV-active, or for additional confirmation, chemical stains can be used.[5][7]
-
Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[6] This is useful for a wide range of compounds.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols or amines, which might be products of subsequent reactions. They will appear as yellow-brown spots on a purple background.[5]
-
Q3: What are the key functional groups on this compound and how do they influence its reactivity and TLC behavior?
A3: The molecule has three key functional groups on a benzene ring: a nitro group (-NO₂), a chlorine atom (-Cl), and an iodine atom (-I).[8]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[8][9] It also significantly increases the polarity of the molecule.
-
Halogens (-I, -Cl): Both are electron-withdrawing but are also good leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] Critically, the Carbon-Iodine bond is significantly weaker and more reactive than the Carbon-Chlorine bond. This allows for selective reactions at the iodine position under carefully controlled conditions, a key aspect to monitor via TLC.[8]
Q4: How do I properly calculate the Retention Factor (Rf) and what does it signify?
A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin line.[10][11]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a critical diagnostic tool. Under consistent conditions (same stationary phase, mobile phase, temperature), a compound should have a reproducible Rf value.[12] A lower Rf value indicates a more polar compound because it adsorbs more strongly to the polar silica gel and is moved less by the mobile phase.[10][12] Conversely, a higher Rf value indicates a less polar compound.[13]
Section 2: Troubleshooting Guide for Common TLC Problems
Even with a solid understanding of the fundamentals, experimental artifacts can arise. This section provides a systematic approach to diagnosing and solving common issues.
| Problem | Probable Cause(s) | Solution(s) |
| No Spots Visible | 1. Sample too dilute: The concentration of the analyte is below the detection limit of the visualization method.[4][14] 2. Compound is volatile: The analyte may have evaporated from the plate after spotting.[4] 3. Incorrect visualization method: The compound may not be UV-active and requires a chemical stain.[4][13] 4. Spotting line submerged: The origin line where the sample was spotted was below the solvent level in the chamber, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[4][13][14] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[4][14] 2. This is less likely for this specific compound but can be an issue with low-boiling point molecules. Minimize drying time if suspected. 3. After checking under UV, try using an iodine chamber or a potassium permanganate stain.[7] 4. Ensure the origin line is always drawn above the solvent level in the developing chamber.[13][14] |
| Streaking or Tailing Spots | 1. Sample overloaded: The most common cause. Too much sample was spotted on the origin.[4][14][15] 2. Mobile phase is too polar: This can cause the compound to move as a continuous band rather than a distinct spot. 3. Compound is acidic/basic: The nitro group can make the aromatic ring's protons slightly acidic, leading to interactions with the silica gel.[4][16] 4. Sample contains insoluble material: Particulates in the reaction mixture can streak up the plate from the origin. | 1. Dilute the sample solution before spotting. The ideal spot should be small and faint before development.[4][15] 2. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[4] 3. Add a small amount (0.1-1%) of a modifier to the mobile phase. For potentially acidic compounds, a drop of acetic acid can sometimes improve spot shape.[4] 4. Filter the sample through a small plug of cotton or glass wool in a pipette before spotting. |
| Poor Separation (Spots are too close) | 1. Inappropriate mobile phase: The polarity of the eluent is not optimized to differentiate between the components of the mixture.[15] 2. Reactant and product have very similar polarities: This is common if the reaction only slightly modifies the structure (e.g., replacing iodine with another halogen). | 1. Systematically vary the mobile phase composition. Prepare several TLC chambers with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3 Hex:EtOAc) and run them simultaneously to find the optimal separation.[13] 2. Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the specific interactions and improve separation. For very difficult separations, consider 2D TLC.[17] |
| Uneven Solvent Front | 1. Improperly sealed chamber: The chamber atmosphere is not saturated with solvent vapor, leading to faster evaporation from the plate surface as the solvent rises.[14] 2. Plate touching the side of the chamber or filter paper: This can wick solvent unevenly up the plate.[14] | 1. Line the inside of the chamber with filter paper soaked in the mobile phase and ensure the lid is tightly sealed. Allow the chamber to equilibrate for 5-10 minutes before inserting the plate.[12] 2. Position the plate carefully in the center of the chamber, ensuring it does not touch the sides or the filter paper wick.[14] |
Section 3: Visual Workflow and Troubleshooting
A logical approach is key to efficient TLC analysis and troubleshooting. The following diagrams illustrate a standard workflow and a decision-making process for addressing common issues.
Caption: Standard experimental workflow for TLC analysis.
Caption: Decision tree for troubleshooting common TLC issues.
Section 4: Advanced Protocol - Monitoring a Selective Cross-Coupling Reaction
This section provides a detailed protocol for using TLC to monitor a hypothetical Suzuki cross-coupling reaction, where the iodine on this compound is selectively replaced.
Reaction: this compound + Arylboronic Acid -> 1-chloro-2-aryl-4-nitrobenzene
Objective: To monitor the consumption of the starting material and the formation of the product. The product, having replaced iodine with a larger aryl group, will likely have a different polarity and thus a different Rf value.
Methodology:
-
Preparation of TLC Chamber:
-
In a TLC chamber, add a suitable mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) to a depth of approximately 0.5 cm.[3]
-
Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent.
-
Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
-
Preparation of the TLC Plate:
-
Spotting the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of the this compound starting material.
-
RXN Lane: At time zero (and subsequent time points), withdraw a tiny aliquot of the reaction mixture with a capillary tube and spot it directly onto the "RXN" lane.[18]
-
CO Lane: First, spot the starting material as in the "SM" lane. Then, without letting the spot get too large, carefully spot the reaction mixture directly on top of the starting material spot.[3] The co-spot is crucial for resolving compounds with very similar Rf values.[3]
-
Ensure each spot is small and concentrated. Allow the solvent to fully evaporate between applications.
-
-
Development and Visualization:
-
Carefully place the spotted plate into the equilibrated chamber and replace the lid.
-
Allow the mobile phase to travel up the plate until it is about 1 cm from the top.[18]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.
-
-
Interpretation:
-
t=0: The "RXN" lane should show only a strong spot corresponding to the starting material in the "SM" lane.
-
t>0: As the reaction proceeds, the spot corresponding to the starting material in the "RXN" lane should diminish in intensity. A new spot, corresponding to the product, should appear.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane. The "CO" lane helps to confirm this; if the starting material is gone, the co-spot will look identical to the "RXN" lane spot. If they are close, the co-spot might look elongated or like a figure-8, confirming the presence of both components.
-
By following these detailed procedures and troubleshooting guides, researchers can confidently employ TLC as a rapid, reliable, and indispensable tool for monitoring reactions involving this compound.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. How To [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. theory.labster.com [theory.labster.com]
- 8. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 9. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 10. Khan Academy [khanacademy.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. quora.com [quora.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Preventing formation of isomeric impurities of 1-Chloro-4-iodo-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the challenges of this synthesis and minimize the formation of isomeric impurities. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your experimental outcomes.
Introduction: The Challenge of Isomeric Purity
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. However, the inherent nature of electrophilic aromatic substitution reactions often leads to the formation of undesired isomeric impurities. The relative positions of the chloro, iodo, and nitro groups on the benzene ring are dictated by their electronic and steric effects, making precise control of the reaction regioselectivity a significant challenge. This guide will equip you with the knowledge to anticipate and mitigate the formation of these impurities, ensuring the desired product's high purity.
Understanding the Core Synthesis and Potential Isomers
The most common and reliable method for the synthesis of this compound is a Sandmeyer reaction starting from 4-chloro-2-nitroaniline. This multi-step process involves the diazotization of the aniline followed by the introduction of iodine.
However, alternative synthetic routes, such as the nitration of 1-chloro-4-iodobenzene or the iodination of 1-chloro-3-nitrobenzene, are often plagued by the formation of a mixture of isomers due to the directing effects of the substituents.
Directing Effects of Substituents:
-
-Cl (Chloro): Ortho, para-directing and deactivating.
-
-I (Iodo): Ortho, para-directing and deactivating.
-
-NO2 (Nitro): Meta-directing and strongly deactivating.
Based on these effects, the following are the primary isomeric impurities of concern:
-
1-Chloro-2-iodo-4-nitrobenzene: Can arise from the Sandmeyer reaction if the starting material is contaminated or from alternative routes.
-
4-Chloro-2-iodo-1-nitrobenzene: A potential isomer depending on the synthetic strategy.
-
2-Chloro-4-iodo-1-nitrobenzene: Another possible isomeric impurity.
-
1-Chloro-3-iodo-5-nitrobenzene: Can be formed if a meta-directing influence is present.
The physical properties of these isomers are often very similar, making their separation challenging.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Decomposition of the diazonium salt. | Keep the diazonium salt solution cold (below 10 °C) at all times and use it immediately after preparation. | |
| Inefficient iodination. | Use a stoichiometric excess of potassium iodide (KI) to ensure complete reaction. | |
| Presence of Isomeric Impurities | Incorrect starting material or contamination. | Verify the purity of the starting aniline (e.g., 4-chloro-2-nitroaniline) by NMR or GC-MS before starting the reaction. |
| Side reactions during synthesis. | Strictly control reaction parameters such as temperature and addition rates to minimize side reactions. | |
| Difficulty in Separating Isomers | Similar polarity and solubility of isomers. | Employ fractional crystallization with a carefully selected solvent system (e.g., ethanol/water, isopropanol/hexane). Multiple recrystallizations may be necessary. |
| Co-crystallization of isomers. | If recrystallization is ineffective, consider column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate). | |
| Product is an Oily or Tarry Substance | Presence of unreacted starting materials or byproducts. | Wash the crude product thoroughly with water and a suitable organic solvent to remove impurities. |
| Incomplete reaction. | Monitor the reaction progress using TLC to ensure all starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction preferred for the synthesis of this compound?
A1: The Sandmeyer reaction, starting from a specific aniline precursor (4-chloro-2-nitroaniline), offers superior regiochemical control. By starting with the amino group at a defined position, the subsequent diazotization and iodination reactions are directed to that specific location, minimizing the formation of other isomers that would be prevalent in direct electrophilic substitution on a substituted benzene ring.
Q2: What are the key parameters to control during the diazotization step?
A2: Temperature is the most critical parameter. The reaction must be kept cold (0-5 °C) to prevent the highly unstable diazonium salt from decomposing, which would lead to a lower yield and the formation of byproducts. Slow, dropwise addition of the sodium nitrite solution is also essential to maintain temperature control.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information and can be used to identify and quantify isomeric impurities by analyzing the chemical shifts and splitting patterns of the aromatic protons.
-
GC-MS: An excellent technique for separating and identifying volatile isomers based on their mass-to-charge ratio and retention time.
Q4: I've tried recrystallization multiple times, but I still have a significant amount of an isomeric impurity. What should I do next?
A4: If fractional crystallization proves insufficient, column chromatography is the next logical step. The choice of solvent system is crucial for achieving good separation. A good starting point is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve a good separation on a TLC plate before scaling up to a column.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, several safety precautions are essential:
-
Diazonium salts are potentially explosive when dry. Always handle them in solution and at low temperatures.
-
Concentrated acids (sulfuric and hydrochloric) are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Halogenated nitroaromatic compounds are toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established literature procedures.
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Diazotization: a. In a flask, dissolve 4-chloro-2-nitroaniline (1 eq.) in a mixture of concentrated HCl and water. b. Cool the mixture to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. d. Continue stirring at 0-5 °C for 30 minutes after the addition is complete.
-
Iodination: a. In a separate beaker, dissolve potassium iodide (1.5 eq.) in water. b. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring, maintaining the temperature below 10 °C. c. Allow the reaction mixture to stir for 1-2 hours at low temperature and then let it warm to room temperature. Nitrogen gas evolution will be observed.
-
Work-up and Purification: a. Extract the mixture with ethyl acetate. b. Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Remove the solvent under reduced pressure to obtain the crude product. e. Recrystallize the crude solid from hot ethanol to yield pure this compound.
Protocol 2: Analytical Characterization by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic isomers (e.g., phenyl-hexyl column)
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Scan Range: 50-400 m/z
Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peaks of any isomeric impurities to determine the purity of the sample.
Visualizing Reaction Pathways
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic routes to this compound and the formation of isomeric impurities.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Catalyst Removal in Post-Coupling Work-up of 1-Chloro-4-iodo-2-nitrobenzene
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals who are navigating the critical step of catalyst removal from coupling reactions involving 1-Chloro-4-iodo-2-nitrobenzene. The following content provides in-depth, field-proven answers to common challenges, ensuring your final product meets the highest purity standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing the palladium catalyst from my final product so critical, especially in a pharmaceutical context?
The removal of residual palladium is paramount for two primary reasons: product integrity and regulatory compliance. Palladium, like other heavy metals, is toxic and its presence in an Active Pharmaceutical Ingredient (API) is strictly regulated by international bodies. The International Council for Harmonisation (ICH) guideline Q3D for elemental impurities sets a permitted daily exposure (PDE) for palladium at 100 µ g/day .[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[1] Beyond toxicity, residual catalyst can compromise the stability, efficacy, and safety profile of the drug substance. It can also interfere with downstream chemistry or biological assays, making its removal a non-negotiable step in process development.[2][3]
Q2: What are the primary methods for removing palladium catalysts after a cross-coupling reaction?
There are several established methods, and the optimal choice depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the properties of your product. The most common techniques include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. This includes specialized metal scavengers (e.g., silica or polymer-based materials functionalized with thiols, amines, or triazines) and general adsorbents like activated carbon .[4]
-
Filtration: A straightforward method for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as palladium black.[5][6] This is often done using a filter aid like Celite®.
-
Crystallization: Purifying the desired compound by crystallization can be highly effective, as the palladium impurities are often left behind in the mother liquor.[4]
-
Chromatography: Column chromatography is a standard laboratory technique that can separate the product from the catalyst, although it may not always be sufficient to reach the low ppm levels required for APIs and can be less practical for large-scale synthesis.[3][5]
-
Extraction: Liquid-liquid extraction can partition some palladium species into an aqueous phase, but it is generally not efficient for removing trace amounts to regulatory-compliant levels.[4][5]
Q3: My reaction involves this compound. Are there any specific challenges I should anticipate during catalyst removal?
Yes, the structure of your starting material and resulting product can introduce specific challenges. The nitro group (-NO₂) is a strong electron-withdrawing group, and the final coupled product may contain functionalities that can chelate or coordinate with the palladium center. This strong binding can keep the palladium catalyst solubilized in the organic phase, making it difficult to remove by simple filtration or extraction.[1] This is analogous to challenges seen with nitrogen-containing heterocycles, where Lewis basic nitrogen atoms form stable complexes with palladium.[1][7] You may find that a combination of methods or the use of a high-affinity scavenger is necessary.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: I've filtered my reaction mixture through Celite®, but my product still has high levels of residual palladium.
-
Causality: This is a classic sign that your residual palladium is homogeneous , meaning it is dissolved in the reaction mixture. Palladium-catalyzed couplings like Suzuki or Heck reactions often end with the catalyst in a soluble Pd(0) or Pd(II) state, complexed with ligands.[8] Simple filtration through Celite is only effective for removing insoluble particles, such as heterogeneous Pd/C or precipitated palladium black.[7][9]
-
Solution Pathway:
-
Employ a Metal Scavenger: The most robust solution is to treat your filtrate with a solid-supported palladium scavenger. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers are particularly effective as they form strong covalent bonds with dissolved palladium species.[1][10]
-
Activated Carbon Treatment: Stirring the solution with activated carbon is a cost-effective alternative.[4] However, be aware that activated carbon can be non-selective and may adsorb your product, leading to yield loss.[11]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the catalyst), temperature (room temperature to ~60 °C), and stirring time (1-18 hours) to maximize removal efficiency.[1][4]
-
Issue 2: My product yield is significantly lower after using a scavenger or activated carbon.
-
Causality: This indicates that your desired product is adsorbing onto the solid support along with the palladium. This is a common issue with activated carbon due to its high surface area and non-specific nature, but it can also occur with functionalized scavengers, especially if your product has functional groups that can interact with the scavenger.[4][11]
-
Solution Pathway:
-
Minimize Adsorbent: Use the minimum effective amount of the scavenger or carbon. Run small-scale trials to determine the optimal loading that removes palladium without significant product loss.
-
Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with the reaction solvent or another solvent in which your product is highly soluble to recover adsorbed material.[12]
-
Change the Solvent: The choice of solvent can influence the non-specific binding. A solvent in which your product is very soluble may reduce its tendency to adsorb to the solid support.[4]
-
Switch Purification Method: If product loss remains unacceptably high, consider an alternative purification strategy such as crystallization, which relies on differential solubility rather than adsorption.
-
Issue 3: I see a black precipitate in my reaction flask. What is it, and how do I handle it?
-
Causality: The black precipitate is almost certainly palladium black , which consists of agglomerated Pd(0) nanoparticles.[13] Its formation indicates catalyst decomposition or deactivation, where the catalytically active mononuclear palladium species aggregate and fall out of solution.[14][15] This can happen due to high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[14]
-
Solution Pathway:
-
Filtration is Key: This is a scenario where filtration through a pad of Celite® is the correct first step. The Celite provides a fine filtration matrix that effectively traps the palladium black particles.[5][16]
-
Post-Filtration Analysis: Even after removing palladium black, you should still assume that some soluble palladium remains in the filtrate. Always analyze the filtrate for residual palladium (e.g., by ICP-MS) and be prepared to follow up with a scavenging step if necessary.[17]
-
Preventive Measures for Future Reactions: To minimize the formation of palladium black, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), use appropriately degassed solvents, and employ robust ligands that stabilize the Pd(0) state.[14]
-
Data & Methodologies
Table 1: Comparative Overview of Palladium Removal Techniques
| Method | Principle of Operation | Advantages | Disadvantages | Typical Pd Levels Achievable |
| Metal Scavengers | Chemisorption via high-affinity functional groups (e.g., thiols). | High selectivity and efficiency; simple filtration removal.[10][18] | Higher cost; potential for product loss via adsorption.[19] | < 10 ppm |
| Activated Carbon | Physisorption onto a high surface area carbon matrix. | Low cost; widely available.[4] | Non-selective, often leads to product loss; may require larger quantities.[11] | 10-100 ppm |
| Crystallization | Differential solubility between the product and impurities. | Can be highly effective and scalable; yields very pure material. | Requires finding a suitable solvent system; may not be universally applicable.[4][8] | < 10 ppm |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Good for small-scale purification and separation of multiple components. | Can be difficult to scale; may not remove all Pd species effectively.[3] | < 100 ppm |
| Celite® Filtration | Physical removal of solid particles. | Simple, fast, and effective for heterogeneous or precipitated Pd.[5] | Ineffective against dissolved (homogeneous) palladium species. | Highly variable; >100 ppm common if Pd is soluble. |
Visual Workflow for Catalyst Removal
The following diagram outlines a logical workflow for selecting and implementing a catalyst removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 7. benchchem.com [benchchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. arborassays.com [arborassays.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Chloro-4-iodo-2-nitrobenzene
This guide provides an in-depth analysis and comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-chloro-4-iodo-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind spectral assignment in polysubstituted aromatic systems, offering a robust framework for structural verification.
Introduction: The Language of NMR in Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures.[1][2] For substituted benzene derivatives like this compound, the chemical shifts (δ) of ¹H and ¹³C nuclei and the spin-spin coupling constants (J) between protons provide a detailed electronic and structural map of the molecule. The position of a signal in an NMR spectrum is governed by the local electronic environment of the nucleus. Electron-withdrawing groups deshield nearby nuclei, shifting their signals to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[2]
In this compound, the benzene ring is substituted with three distinct groups: a chloro group, an iodo group, and a nitro group. The interplay of their electronic effects—inductive and resonance—dictates the chemical shifts of the remaining aromatic protons and carbons. The strongly electron-withdrawing nitro group is expected to exert the most significant deshielding effect, particularly on the protons and carbons ortho and para to it.[1]
Methodology: Predicting NMR Spectra via Substituent Chemical Shift (SCS) Analysis
In the absence of direct experimental spectra for this compound, a reliable prediction can be formulated using empirical data from monosubstituted benzenes. This approach utilizes substituent chemical shift (SCS) increments, which are additive values that quantify the effect of a particular substituent on the chemical shifts of the ipso, ortho, meta, and para positions of the benzene ring.
The predicted chemical shift (δ) for a specific proton or carbon is calculated using the following formula:
δ_predicted = δ_benzene + ΣSCS_i
where δ_benzene is the chemical shift of the corresponding nucleus in unsubstituted benzene (approximately 7.26 ppm for ¹H and 128.5 ppm for ¹³C), and ΣSCS_i is the sum of the SCS increments for all substituents at their respective positions relative to the nucleus of interest.
Predicted ¹H NMR Spectral Assignment
The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ortho to -NO₂, meta to -Cl | ~8.1 | Doublet (d) | Jortho = ~8-9 Hz |
| H-5 | meta to -NO₂, ortho to -I | ~7.6 | Doublet of Doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz |
| H-6 | meta to -NO₂, ortho to -Cl | ~7.8 | Doublet (d) | Jmeta = ~2-3 Hz |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.
Analysis of the ¹H NMR Spectrum:
-
H-3: This proton is positioned ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and the furthest downfield chemical shift. It will appear as a doublet due to ortho-coupling with H-5.
-
H-5: Situated meta to the nitro group and ortho to the iodo group, this proton will be less deshielded than H-3. Its signal is expected to be a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.
-
H-6: This proton is ortho to the chloro group and meta to the nitro group. It will be deshielded by both, but to a lesser extent than H-3. The signal will be a doublet due to meta-coupling with H-5.
The coupling constants are characteristic of the relative positions of the protons on the benzene ring. Ortho coupling (³JHH) is typically the largest (6-9 Hz), followed by meta coupling (⁴JHH, 2-3 Hz), and para coupling (⁵JHH, 0-1 Hz), which is often not resolved.[3][4][5]
Predicted ¹³C NMR Spectral Assignment
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six signals, one for each of the six non-equivalent carbon atoms in the benzene ring. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | C-Cl | ~133 |
| C-2 | C-NO₂ | ~148 |
| C-3 | C-H | ~125 |
| C-4 | C-I | ~95 |
| C-5 | C-H | ~139 |
| C-6 | C-H | ~131 |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.
Analysis of the ¹³C NMR Spectrum:
-
Quaternary Carbons (C-1, C-2, C-4):
-
C-2 (ipso to -NO₂): The carbon directly attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded, appearing at the lowest field.
-
C-1 (ipso to -Cl): The carbon bearing the chloro group will also be deshielded.
-
C-4 (ipso to -I): The carbon attached to the iodine atom is an exception to the general deshielding trend for halogens. Due to the "heavy atom effect," the chemical shift of this carbon is shifted significantly upfield.
-
-
Protonated Carbons (C-3, C-5, C-6):
-
C-5: This carbon is para to the nitro group and will experience significant deshielding.
-
C-6: Positioned ortho to the chloro group and meta to the nitro group, this carbon will be deshielded.
-
C-3: This carbon is ortho to the nitro group and will also be deshielded.
-
Comparative Analysis and Verification
To enhance the confidence in these predicted assignments, a comparison with experimentally determined spectra of structurally related compounds is invaluable. For instance, the ¹H NMR spectrum of nitrobenzene shows signals for the ortho, meta, and para protons at approximately 8.25, 7.56, and 7.71 ppm, respectively.[1] This aligns with the predicted significant downfield shift for H-3 (ortho to the nitro group) in our target molecule.
Furthermore, computational NMR prediction software can provide a more sophisticated prediction by taking into account through-space interactions and conformational effects.[6][7][8][9] Researchers are encouraged to utilize such tools to complement the SCS-based predictions.
Experimental Protocol Considerations
For the acquisition of experimental NMR data for this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Visualization of Molecular Connectivity
The following diagram illustrates the structure of this compound and the key through-bond interactions that give rise to the predicted spin-spin coupling in the ¹H NMR spectrum.
Caption: Molecular structure and proton coupling in this compound.
Conclusion
This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral assignment for this compound. By leveraging the principles of substituent additivity and understanding the electronic effects of the chloro, iodo, and nitro groups, a detailed interpretation of the expected spectra can be achieved. This approach serves as a powerful predictive tool for structural confirmation and as a foundational guide for the analysis of the experimental data once acquired.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Download NMR Predict - Mestrelab [mestrelab.com]
- 9. NMR Database for Faster Structural Data | CAS [cas.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pattern of 1-Chloro-4-iodo-2-nitrobenzene and Comparative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-Chloro-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound. Beyond a mere procedural outline, this document delves into the causal factors behind its fragmentation, offers a comparative perspective with alternative analytical methodologies, and provides actionable experimental protocols. Our approach is grounded in scientific integrity, ensuring that the information presented is both accurate and practically applicable in a research and development setting.
Deciphering the Fragmentation Puzzle of this compound
The mass spectrum of an organic molecule provides a molecular fingerprint, offering valuable insights into its structure. When subjected to ionization in a mass spectrometer, this compound undergoes a series of predictable fragmentation events, primarily influenced by the lability of the carbon-halogen and carbon-nitro bonds, as well as the stability of the resulting fragment ions. The molecular weight of this compound is 283.45 g/mol .
The most probable ionization technique for this volatile compound is Electron Ionization (EI), which imparts significant energy into the molecule, leading to extensive fragmentation. The initial event is the formation of the molecular ion ([M]•+), which will have a characteristic isotopic pattern due to the presence of chlorine.
The fragmentation cascade is expected to proceed through several key pathways:
-
Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This leads to the formation of a [M - NO₂]⁺ ion.
-
Loss of a Halogen: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the loss of an iodine radical (I•, 127 Da) a highly probable event. This would result in a [M - I]⁺ fragment. The subsequent loss of the chlorine radical (Cl•, 35/37 Da) from this or other fragments is also possible.
-
Sequential Losses: A combination of these events is also highly likely. For instance, the molecular ion could first lose the nitro group and then the iodine radical, or vice versa.
-
Aromatic Ring Fragmentation: Following the initial losses of the substituents, the remaining aromatic ring can undergo further fragmentation, leading to smaller, characteristic ions.
To visualize this predicted fragmentation pathway, the following DOT graph illustrates the key fragmentation steps:
A Tale of Two Halogens: Unraveling the C-I vs. C-Cl Reactivity in 1-Chloro-4-iodo-2-nitrobenzene
A Senior Application Scientist's Guide to Regioselective Nucleophilic Aromatic Substitution
In the intricate world of organic synthesis, predicting the reactivity of multifunctional molecules is paramount to designing efficient and selective transformations. The case of 1-chloro-4-iodo-2-nitrobenzene presents a fascinating study in the competitive reactivity of two different halogen atoms, iodide and chloride, bonded to the same aromatic ring. This guide will provide an in-depth comparison of the C-I versus C-Cl bond reactivity in this molecule under the conditions of nucleophilic aromatic substitution (SNAr), supported by mechanistic principles and a proposed experimental framework for verification.
The Decisive Role of the Nitro Group: Beyond Simple Electronegativity
At first glance, one might predict that the C-Cl bond would be more susceptible to nucleophilic attack than the C-I bond in a nucleophilic aromatic substitution reaction. This is based on the general trend of leaving group ability in SNAr reactions, which is often F > Cl ≈ Br > I.[1][2] This trend is counterintuitive when compared to SN1 and SN2 reactions and arises because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4][5] The high electronegativity of fluorine, for instance, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile.[1][2]
However, in the case of this compound, this simplistic view is misleading. The regioselectivity of the reaction is overwhelmingly dictated by the position of the powerfully electron-withdrawing nitro (-NO₂) group. For an SNAr reaction to proceed efficiently, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the nitro group through resonance.[3][6][7] A meta-positioned nitro group offers significantly less stabilization as it cannot participate in this resonance delocalization.[3][5]
In this compound, the nitro group is located at the 2-position, which is ortho to the iodine atom at the 1-position and meta to the chlorine atom at the 4-position. This positional difference is the key determinant of the reactivity of the two halogen atoms. The strong resonance stabilization afforded by the ortho-nitro group to the Meisenheimer complex formed upon nucleophilic attack at the C-I bond dramatically lowers the activation energy for this pathway. Conversely, the lack of resonance stabilization for the intermediate formed from attack at the C-Cl bond makes this pathway energetically unfavorable.
Therefore, it can be unequivocally predicted that the C-I bond is significantly more reactive than the C-Cl bond in this compound towards nucleophilic aromatic substitution.
Visualizing the Mechanism: A Tale of Two Pathways
The following diagrams illustrate the stark difference in the stability of the Meisenheimer complexes formed during nucleophilic attack at the C-I and C-Cl positions.
Caption: Reaction pathway for nucleophilic attack at the C-I bond.
Caption: Reaction pathway for nucleophilic attack at the C-Cl bond.
Experimental Verification: A Protocol for Selective Substitution
To empirically validate the predicted reactivity, a competitive reaction can be performed using a common nucleophile such as sodium methoxide.
Objective
To demonstrate the selective substitution of the iodine atom over the chlorine atom in this compound via a nucleophilic aromatic substitution reaction with sodium methoxide.
Materials
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Gas chromatography-mass spectrometry (GC-MS) instrumentation
Experimental Workflow
Caption: A streamlined workflow for the experimental validation.
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression.
-
Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to identify the major product and determine the ratio of substitution products.
Expected Results and Data Presentation
The expected outcome of this experiment is the exclusive or near-exclusive formation of 1-chloro-4-methoxy-2-nitrobenzene, the product of iodine substitution.
| Parameter | C-I Bond (Position 1) | C-Cl Bond (Position 4) |
| Position of -NO₂ Group | ortho | meta |
| Resonance Stabilization of Meisenheimer Complex | High | Low |
| Predicted Reactivity | High | Low |
| Expected Major Product | 1-Chloro-4-methoxy-2-nitrobenzene | 4-Iodo-1-methoxy-2-nitrobenzene |
| Anticipated Product Ratio | >95% | <5% |
Conclusion
The reactivity of the C-I and C-Cl bonds in this compound in nucleophilic aromatic substitution is not governed by the intrinsic bond strengths or the general electronegativity-based leaving group trends. Instead, the regioselectivity is decisively controlled by the position of the activating nitro group. The ortho relationship between the nitro group and the iodine atom provides substantial resonance stabilization for the Meisenheimer intermediate, making the C-I bond the primary site of nucleophilic attack. This understanding is crucial for synthetic chemists aiming to perform selective functionalization of polyhalogenated aromatic compounds. The provided experimental protocol offers a straightforward method to verify this fundamental principle of physical organic chemistry.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
A Comparative Guide to Palladium vs. Nickel Catalysts for the Suzuki Coupling of 1-Chloro-4-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the choice of catalyst—traditionally dominated by palladium (Pd)—can profoundly impact reaction outcomes, especially when dealing with complex substrates bearing multiple reactive sites. This guide provides an in-depth comparison of palladium and nickel (Ni) catalysts for the Suzuki coupling of 1-Chloro-4-iodo-2-nitrobenzene, a challenging substrate that offers a clear lens through which to examine chemoselectivity and catalyst performance.
The Challenge: Chemoselective Coupling of this compound
This compound presents a classic chemoselectivity challenge. The presence of two different halogen atoms—iodine and chlorine—on the same aromatic ring necessitates a catalyst that can selectively activate one C-X bond over the other. The strongly electron-withdrawing nitro group further modulates the electronic properties of the aryl halide, influencing the ease of oxidative addition, a critical step in the catalytic cycle.
The general reactivity trend for palladium-catalyzed Suzuki couplings follows the bond dissociation energies: C-I > C-Br > C-Cl.[1] This suggests that palladium catalysts would preferentially activate the C-I bond. Conversely, nickel catalysts are known for their ability to activate stronger C-Cl bonds, which are often unreactive with palladium catalysts under similar conditions.[2][3]
Palladium Catalysis: The Predictable Path of C-I Activation
In the realm of palladium catalysis, the selective activation of the carbon-iodine bond over the carbon-chlorine bond is a well-established principle.[1] This selectivity is primarily driven by the significant difference in bond energies between the C-I and C-Cl bonds.
Mechanistic Considerations
The catalytic cycle for a palladium-catalyzed Suzuki coupling is generally understood to proceed via a Pd(0)/Pd(II) cycle, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
dot graph "Pd_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Palladium-Catalyzed Suzuki Coupling Cycle", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L2" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(Ar'-B(OR)₂)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="Ar'B(OR)₂\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Regenerated Catalyst"]; "Reductive_Elimination" -> "Ar-Ar'" [label="Product"]; }
Caption: Generalized catalytic cycle for the Palladium-catalyzed Suzuki coupling.
For this compound, the oxidative addition of the Pd(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond, leading to the selective formation of the mono-arylated product at the 4-position.
Experimental Data & Performance
While direct comparative studies on this compound are not abundant in the literature, data from analogous dihaloarenes consistently demonstrates the high selectivity of palladium for the C-I bond. For instance, in the Suzuki coupling of 4-chloro-6-(3-iodophenyl)pyrimidine, selective reaction at the iodophenyl position is readily achieved.[1]
| Catalyst System | Electrophile | Nucleophile | Conditions | Yield | Selectivity | Reference |
| Pd(PPh₃)₄ | 4-Chloro-6-(3-iodophenyl)pyrimidine | Arylboronic acid | K₂CO₃, 1,4-Dioxane/H₂O, 80-110 °C | Good to Excellent | Selective for C-I | [1] |
| Pd(OAc)₂ / PCy₃·HBF₄ | o-, m-, or p-Chloromethyl bromobenzene | Arylboronic acids | Cs₂CO₃, Toluene/H₂O, 80 °C | Moderate to Excellent | Selective for C-Br | [4] |
Table 1: Representative Palladium-Catalyzed Suzuki Couplings of Dihaloarenes.
Based on these established principles, a standard palladium catalyst system, such as Pd(PPh₃)₄ with a carbonate base in a solvent mixture like dioxane/water, would be expected to yield the 4-aryl-1-chloro-2-nitrobenzene product with high selectivity.
Nickel Catalysis: A Cost-Effective and Potent Alternative for C-Cl Activation
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[2] A key advantage of nickel is its enhanced ability to activate typically less reactive C-Cl bonds.[3] This opens up the possibility of achieving complementary selectivity in the coupling of dihaloarenes.
Mechanistic Considerations
The mechanism of nickel-catalyzed Suzuki coupling can be more complex than that of palladium. While it can proceed through a similar Ni(0)/Ni(II) catalytic cycle, radical pathways involving Ni(I) and Ni(III) species are also accessible. This diversity in mechanistic pathways contributes to nickel's unique reactivity profile.
dot graph "Ni_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Nickel-Catalyzed Suzuki Coupling Cycle", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Ni(0)L2" [label="Ni(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ni(II)-X(L2)" [label="Ar-Ni(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(Ar'-B(OR)₂)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ni(II)-Ar'(L2)" [label="Ar-Ni(II)-Ar'(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Ni(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Ni(II)-X(L2)"; "Ar-Ni(II)-X(L2)" -> "Transmetalation" [label="Ar'B(OR)₂\nBase"]; "Transmetalation" -> "Ar-Ni(II)-Ar'(L2)"; "Ar-Ni(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ni(0)L2" [label="Regenerated Catalyst"]; "Reductive_Elimination" -> "Ar-Ar'" [label="Product"]; } Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki coupling.
For this compound, while the C-I bond is still more reactive, the lower barrier to C-Cl bond activation with nickel catalysts could potentially lead to mixtures of products or even selective C-Cl coupling under carefully controlled conditions. The presence of coordinating functional groups on the substrate can also significantly influence the selectivity of nickel-catalyzed reactions.
Experimental Data & Performance
Nickel catalysts have been shown to be effective for the Suzuki-Miyaura coupling of a wide range of aryl chlorides under mild conditions.[5] The choice of ligand is crucial in tuning the reactivity and selectivity of the nickel catalyst.
| Catalyst System | Electrophile | Nucleophile | Conditions | Yield | Reference |
| Ni(NHC)--INVALID-LINK--Cl | Aryl Chlorides | Arylboronic acids | Base, Room Temp or mild heating | Good to Excellent | [5] |
| NiCl₂(PCy₃)₂ | Heteroaryl Halides | Arylboronic acids | K₃PO₄, t-amyl alcohol or 2-Me-THF, 100 °C | Good to Excellent | [6] |
Table 2: Representative Nickel-Catalyzed Suzuki Couplings of Aryl Halides.
For the specific case of this compound, a nickel catalyst could potentially be tuned to favor C-Cl activation, especially with ligands that enhance the catalyst's reactivity towards this bond. However, achieving high selectivity for C-Cl over the more labile C-I bond would likely require careful optimization of reaction conditions, including the choice of ligand, base, and solvent.
Head-to-Head Comparison: Pd vs. Ni
| Feature | Palladium (Pd) Catalysts | Nickel (Ni) Catalysts |
| Cost | High | Low |
| Toxicity | Generally lower | Generally higher |
| Chemoselectivity for C-I vs. C-Cl | Highly selective for C-I bond activation. | Can activate C-Cl bonds; selectivity can be tuned but C-I is generally more reactive. |
| Functional Group Tolerance | Broad, but can be sensitive to certain groups. | Can be sensitive to coordinating groups, which may influence selectivity or inhibit catalysis. Nitro groups can be challenging. |
| Reaction Conditions | Often requires elevated temperatures. | Can often be performed under milder conditions, including room temperature.[5] |
| Ligand Sensitivity | Performance is highly dependent on ligand choice. | Performance and selectivity are critically dependent on the ligand. |
Table 3: Comparison of Palladium and Nickel Catalysts for Suzuki Coupling.
Decision-Making Workflow for Catalyst Selection
dot digraph "Catalyst_Selection_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Desired Product from\nthis compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="Selective C-I Coupling\n(4-aryl-1-chloro-2-nitrobenzene)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_Catalyst [label="Choose Palladium Catalyst\n(e.g., Pd(PPh₃)₄)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ni_Catalyst [label="Consider Nickel Catalyst\nwith careful optimization\n(potential for C-Cl coupling)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cost_Consideration [label="Is cost a major factor?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Desired_Product; Desired_Product -> Pd_Catalyst [label="Yes"]; Desired_Product -> Cost_Consideration [label="No (or C-Cl coupling desired)"]; Cost_Consideration -> Ni_Catalyst [label="Yes"]; Cost_Consideration -> Pd_Catalyst [label="No"]; } Caption: A simplified workflow for selecting a catalyst for the Suzuki coupling of this compound.
Experimental Protocols
Representative Protocol for Pd-Catalyzed Selective C-I Coupling
This protocol is a generalized procedure based on established methods for selective Suzuki-Miyaura couplings of dihaloarenes.[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1-chloro-2-nitrobenzene.
Representative Protocol for Ni-Catalyzed Coupling of Aryl Chlorides
This protocol is a generalized procedure based on established methods for nickel-catalyzed Suzuki-Miyaura couplings of aryl chlorides.[5][6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (if attempting selective C-Cl coupling, though selectivity will be a challenge) (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq) to a dry reaction vessel.
-
Catalyst Addition: Add the nickel precatalyst, for example, NiCl₂(PCy₃)₂ (5 mol%) or a Ni(II)-NHC-phosphite complex (1-2 mol%).[5][6]
-
Solvent Addition: Add a degassed solvent, such as t-amyl alcohol, 2-Me-THF, or 1,4-dioxane.
-
Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to 100 °C, depending on the catalyst system.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with water. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion
For the selective Suzuki-Miyaura coupling of this compound, palladium catalysts offer a predictable and highly selective route to the C-I coupled product, 4-aryl-1-chloro-2-nitrobenzene. This selectivity is rooted in the inherent reactivity differences between the carbon-halogen bonds.
Nickel catalysts, while being a more cost-effective option and highly effective for the activation of C-Cl bonds, present a greater challenge in achieving high chemoselectivity for this particular substrate. While it may be possible to tune a nickel-based system to favor C-Cl coupling, this would likely require extensive optimization and may still result in a mixture of products.
Ultimately, the choice between palladium and nickel will depend on the specific synthetic goal. If the selective formation of the C-I coupled product is desired, palladium is the clear choice. If the activation of the C-Cl bond is the objective, or if cost is a primary concern, then nickel catalysis, with the caveat of requiring significant optimization for selectivity, becomes a viable and powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Guide to Strategic Synthesis: The Cost-Effectiveness of 1-Chloro-4-iodo-2-nitrobenzene
Introduction: Beyond Starting Material Cost
In the intricate world of multi-step synthesis, particularly within pharmaceutical and materials science research, the selection of a starting material is a critical decision point that reverberates through the entire synthetic pathway. While the per-gram cost of a reagent is an immediate consideration, a more sophisticated analysis of cost-effectiveness must account for factors like step economy, yield, purification overhead, and catalyst efficiency. This guide provides an in-depth technical comparison of 1-Chloro-4-iodo-2-nitrobenzene (CAS: 41252-95-3), a uniquely functionalized aromatic building block, against alternative synthetic strategies.[1] We will demonstrate that its strategic design, which enables high-selectivity sequential reactions, often translates to significant overall cost savings in the synthesis of complex molecules.
This compound serves as a versatile cornerstone in numerous synthesis pathways, primarily due to the distinct reactivity of its three key functional groups: an iodine, a chlorine, and a nitro group.[2][3] The presence of two different halogens on the benzene ring provides chemists with a powerful tool for constructing complex molecular architectures through regioselective cross-coupling reactions.[4]
The Principle of Orthogonal Reactivity: A Built-in Synthetic Roadmap
The primary advantage of this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is overwhelmingly I > Br > Cl >> F.[5][6] The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine bond. This reactivity gap is the cornerstone of its cost-effectiveness, allowing for a predictable and highly selective two-step functionalization of the aromatic core.
This built-in orthogonality allows a researcher to first perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination—at the highly reactive C-I position under relatively mild conditions. The chloro group remains a spectator. Subsequently, under more forcing conditions or with specialized catalyst systems designed to activate C-Cl bonds, a second, different coupling reaction can be executed at the C-Cl position. The nitro group, a strong electron-withdrawing substituent, not only influences the electronic properties of the ring but also serves as a valuable synthetic handle for later reduction to an amine, a common pharmacophore.
Caption: Sequential functionalization workflow using this compound.
Comparative Analysis: Suzuki-Miyaura & Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation.[7][8] The Suzuki-Miyaura and Sonogashira reactions, in particular, highlight the strategic advantage of using this compound.[5][9][10]
The Challenge of Alternatives
Consider the synthesis of a disubstituted nitrobenzene. A common alternative approach would be to start with a less expensive dihalobenzene, such as 1,4-dichloro-2-nitrobenzene. The challenge here is achieving selective mono-functionalization, which often results in a statistical mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct, leading to complex purification and reduced yield of the target intermediate.
A linear synthesis, starting from nitrobenzene, would involve multiple, often non-regioselective, halogenation and functionalization steps, dramatically increasing the overall step count and decreasing the overall yield.[11]
Data-Driven Comparison
The following table provides a comparative analysis based on typical experimental outcomes for the synthesis of a hypothetical biaryl alkyne.
| Parameter | Route A: this compound | Route B: 1,4-Dichloro-2-nitrobenzene Start | Route C: Linear Synthesis from Nitrobenzene |
| Starting Material Cost | Higher | Lower | Lowest |
| Number of Steps | 2 (Suzuki, then Sonogashira) | 2-3 (Mono-Suzuki, purification, Sonogashira) | 4-5 (Nitration, Iodination, Chlorination, etc.) |
| Overall Yield | High (typically >70%) | Low to Moderate (typically 20-40%) | Low (typically <20%) |
| Purification Steps | 2 (standard chromatography) | 3-4 (includes difficult isomer separation) | 4-5 (multiple chromatographic purifications) |
| Catalyst Loading | Standard for C-I; higher for C-Cl | High loading to overcome selectivity issues | Standard, but required for multiple steps |
| Process Cost (Labor, Solvent) | Low | High | Very High |
| Overall Cost-Effectiveness | Excellent | Poor | Very Poor |
Experimental Protocols: A Framework for Success
To ensure reproducibility and trustworthiness, the following protocols outline the selective functionalization of this compound. The choice of reagents is critical and based on established mechanistic principles.[12]
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol leverages the high reactivity of the C-I bond for an efficient, copper-free Sonogashira coupling.[13][14]
-
Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and a suitable ligand such as SPhos (0.06 eq).
-
Reagent Addition: Add a degassed solvent mixture of toluene and water (4:1). Add the terminal alkyne (1.2 eq) followed by K₃PO₄ (3.0 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Explanation: The use of a palladium acetate [Pd(OAc)₂] catalyst is common and effective for C-I bond activation. The phosphine ligand stabilizes the active Pd(0) species. A copper-free system is often preferred to avoid the homocoupling of the alkyne (Glaser coupling), leading to a cleaner reaction profile and simplifying purification.[14]
Protocol 2: Buchwald-Hartwig Amination at the C-Cl Position
Following the initial coupling, the less reactive C-Cl bond can be functionalized using a more specialized catalyst system. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15]
-
Reactor Setup: To a flame-dried microwave vial under argon, add the product from Protocol 1 (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a bulky biaryl phosphine ligand such as Xantphos (0.04 eq).
-
Reagent Addition: Add the amine (1.5 eq) and a strong, non-nucleophilic base such as Cs₂CO₃ (2.5 eq). Add a high-boiling point solvent like dioxane.
-
Reaction: Seal the vial and heat to 110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate and purify by column chromatography.
Causality Explanation: Activating the strong C-Cl bond requires a more electron-rich and sterically hindered ligand (like Xantphos) to promote the difficult oxidative addition step.[16] A strong base like cesium carbonate is necessary for the deprotonation of the amine and to facilitate the catalytic cycle. The high temperature provides the necessary energy to overcome the activation barrier for C-Cl bond cleavage.
Case Study: A Convergent vs. Linear Synthesis
To illustrate the practical implications of step economy, let's compare two hypothetical routes to a complex pharmaceutical intermediate.
Caption: Comparison of a convergent vs. linear synthetic route.
Route A is significantly more efficient. It involves fewer steps, avoids problematic isomer separations, and likely proceeds with a much higher overall yield. This directly translates to lower consumption of solvents, reagents, and energy, and reduces labor costs associated with both execution and purification. The initial investment in the more complex starting material is quickly offset by these downstream savings.
Conclusion
While a superficial cost analysis might favor simpler, cheaper starting materials, a comprehensive evaluation for multi-step synthesis reveals a different story. This compound represents a paradigm of modern synthetic strategy, where molecular complexity is front-loaded into a versatile building block. Its designed orthogonal reactivity enables highly selective and predictable sequential cross-coupling reactions, leading to:
-
Enhanced Step Economy: Drastically reducing the number of synthetic and purification steps.
-
Improved Overall Yields: By avoiding non-selective reactions and difficult separations.
-
Reduced Development Time: Offering a more reliable and direct route to complex targets.
For researchers in drug development and materials science, where time and resources are paramount, the strategic use of this compound is not just a chemical choice, but a sound economic decision that accelerates discovery and streamlines production.
References
- 1. achmem.com [achmem.com]
- 2. 1-Chloro-2-iodo-4-nitrobenzene [myskinrecipes.com]
- 3. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]
- 12. icmpp.ro [icmpp.ro]
- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 1-Chloro-4-iodo-2-nitrobenzene Isomers
In the landscape of synthetic chemistry and drug development, the precise identification of isomeric compounds is paramount. Regioisomers, molecules with the same chemical formula but different substituent arrangements on a core structure, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-Chloro-4-iodo-2-nitrobenzene and its selected isomers, offering a robust framework for their differentiation using fundamental analytical techniques. The insights and data presented herein are curated for researchers, scientists, and professionals in drug development who rely on unambiguous structural elucidation.
Introduction to Chloronitroiodobenzene Isomers
This compound is a valuable intermediate in organic synthesis. The specific arrangement of the chloro, iodo, and nitro groups on the benzene ring dictates its reactivity and suitability for subsequent chemical transformations. Isomeric impurities can arise during synthesis, making reliable and efficient identification crucial for quality control and process optimization. This guide focuses on a comparative analysis of the following isomers:
-
Isomer A: this compound
-
Isomer B: 4-Chloro-1-iodo-2-nitrobenzene
-
Isomer C: 2-Chloro-1-iodo-4-nitrobenzene
-
Isomer D: 1-Chloro-2-iodo-4-nitrobenzene
The differentiation of these isomers is accomplished through a multi-technique spectroscopic approach, leveraging the unique electronic and steric environments of each molecule.
Molecular Structures and Isomerism
The structural differences between the selected isomers are visualized below. The varied positioning of the electron-withdrawing nitro group and the halogen substituents creates distinct electronic distributions and steric interactions, which are the basis for their spectroscopic differentiation.
Caption: Molecular structures of the selected chloronitroiodobenzene isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic features for each isomer, providing a logical framework for their identification.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. The chemical shifts (δ) of the aromatic protons are influenced by the interplay of inductive and resonance effects of the substituents.[1][2] The strongly electron-withdrawing nitro group deshields ortho and para protons, shifting their signals downfield.[2][3] Halogens also have an inductive withdrawing effect but can be weakly resonance-donating.
Key Differentiating Features:
-
Number of Signals and Splitting Patterns: The substitution pattern on the benzene ring determines the number of unique proton environments and their coupling (splitting) patterns. For example, a 1,2,4-trisubstituted benzene ring will show three distinct aromatic proton signals, often with complex splitting (e.g., doublet, doublet of doublets).
-
Chemical Shifts: The proton ortho to the nitro group is expected to be the most deshielded and appear at the highest chemical shift. The relative positions of the halogens will then modulate the chemical shifts of the remaining protons.
Predicted ¹H NMR Data:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting |
| A: this compound | Three signals: H-3 (d), H-5 (dd), H-6 (d). H-3 will be significantly downfield due to its position ortho to the nitro group. |
| B: 4-Chloro-1-iodo-2-nitrobenzene | Three signals: H-3 (d), H-5 (dd), H-6 (d). H-3 will be the most downfield. The chemical shifts of H-5 and H-6 will differ from Isomer A due to the altered halogen positions. |
| C: 2-Chloro-1-iodo-4-nitrobenzene | Three signals: H-3 (d), H-5 (dd), H-6 (d). H-3 and H-5 will be downfield due to their ortho and para positions relative to the nitro group. |
| D: 1-Chloro-2-iodo-4-nitrobenzene | Three signals: H-3 (d), H-5 (dd), H-6 (d). H-3 and H-5 will be downfield. |
Note: Precise chemical shifts can be influenced by the solvent and require experimental verification or computational prediction for definitive assignment.[4][5][6]
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are also influenced by substituent effects.[7] The carbon atom directly attached to the nitro group (ipso-carbon) is typically shifted significantly downfield. The carbons bearing the halogens will also show characteristic shifts.
Key Differentiating Features:
-
Ipso-Carbon Chemical Shifts: The chemical shifts of the carbons directly bonded to the Cl, I, and NO₂ groups are highly diagnostic.
-
Quaternary Carbon Signals: The number and chemical shifts of the non-protonated (quaternary) carbons can help distinguish between isomers.
Expected ¹³C NMR Data:
| Isomer | Key Expected ¹³C NMR Features |
| A: this compound | Six distinct aromatic carbon signals. The C-2 (attached to NO₂) will be downfield. C-1 and C-4 will have shifts characteristic of chloro and iodo substitution, respectively. |
| B: 4-Chloro-1-iodo-2-nitrobenzene | Six distinct signals. The relative positions of the signals for the halogen-bearing carbons will be different from Isomer A. |
| C: 2-Chloro-1-iodo-4-nitrobenzene | Six distinct signals. The chemical shift of C-4 (attached to NO₂) will be a key identifier. |
| D: 1-Chloro-2-iodo-4-nitrobenzene | Six distinct signals. The shifts of C-1, C-2, and C-4 will be characteristic of this specific substitution pattern. |
Infrared (IR) spectroscopy is an excellent tool for identifying the presence of specific functional groups. For the chloronitroiodobenzene isomers, the most characteristic absorption bands are those from the nitro group.[8][9]
Key Differentiating Features:
-
N-O Stretching Vibrations: Aromatic nitro compounds exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[10] These typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[9] While the positions of these bands are not expected to vary dramatically between the isomers, subtle shifts may be observed due to changes in the electronic environment.
-
C-H Bending Vibrations: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[11]
-
C-Cl and C-I Stretching: The C-Cl and C-I stretching vibrations are also present but are generally weaker and appear in the fingerprint region, making them less diagnostic for distinguishing these specific isomers.
Characteristic IR Absorption Bands:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic N-O Asymmetric Stretch | 1550 - 1475 |
| Aromatic N-O Symmetric Stretch | 1360 - 1290 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Out-of-Plane Bending | 900 - 650 (Pattern dependent) |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.[12] All four isomers have the same molecular formula (C₆H₃ClINO₂) and therefore the same nominal molecular weight (283 g/mol ).[13][14]
Key Differentiating Features:
-
Molecular Ion Peak (M⁺): The presence of a molecular ion peak at m/z 283 confirms the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[15]
-
Fragmentation Pattern: While the molecular ions are the same, the fragmentation patterns may differ slightly due to the different bond strengths and stabilities of the resulting fragments.[16][17] Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z -46) and NO (m/z -30).[15] The loss of the halogen atoms (Cl or I) is also a possible fragmentation pathway.[18] The relative intensities of these fragment ions can provide clues to the isomeric structure.
Common Fragments in Mass Spectra:
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-NO₂]⁺ | Loss of a nitro group |
| [M-NO]⁺ | Loss of nitric oxide |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-I]⁺ | Loss of an iodine atom |
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.
Caption: Generalized workflow for NMR sample preparation and data acquisition.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a systematic and comparative spectroscopic analysis. While each technique provides valuable pieces of the structural puzzle, a combined approach is the most robust strategy. ¹H and ¹³C NMR spectroscopy are particularly powerful for distinguishing regioisomers due to their sensitivity to the local electronic environments of the nuclei. IR spectroscopy serves as a rapid method to confirm the presence of the key nitro functional group, and mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation patterns. By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently and accurately characterize these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. An algorithm for predicting the NMR shielding of protons over substituted benzene rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR chemical shift prediction of benzenes [stenutz.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scbt.com [scbt.com]
- 14. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. benchchem.com [benchchem.com]
- 17. whitman.edu [whitman.edu]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Derivatization of 1-Chloro-4-iodo-2-nitrobenzene: A Chemist's Benchtop Companion
Abstract
1-Chloro-4-iodo-2-nitrobenzene stands as a uniquely versatile scaffold in modern organic synthesis. Its trifunctional nature, featuring iodo, chloro, and nitro groups on a single aromatic ring, presents a fascinating case of orthogonal reactivity. The electron-withdrawing nitro group profoundly influences the molecule's electronic landscape, activating the chloro-substituted position for nucleophilic aromatic substitution (SNAr), while the distinct carbon-halogen bonds (C-I vs. C-Cl) exhibit remarkable chemoselectivity in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of the primary synthetic routes to its derivatives, offering field-proven insights, detailed experimental protocols, and comparative data to empower researchers in drug discovery and materials science to strategically harness this powerful building block.
The Strategic Advantage: Understanding Orthogonal Reactivity
The synthetic utility of this compound stems from the predictable and differential reactivity of its three key functional sites. This "orthogonal reactivity" allows for the stepwise and selective functionalization of the aromatic core, minimizing the need for cumbersome protection-deprotection sequences.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[1] This reactivity gap (I >> Br > Cl) is the cornerstone of chemoselective cross-coupling, enabling the targeted modification of the C4 position while leaving the C1-Cl bond intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group at C2 deactivates the entire ring towards electrophilic substitution but strongly activates the positions ortho (C1) and para (C3, C5 - relative to the halides) to it for nucleophilic attack.[2][3] The chlorine atom at the ortho position is thus primed for displacement by a wide range of nucleophiles via the well-established SNAr mechanism.[3][4]
-
Nitro Group Transformation: The nitro group itself serves as a versatile functional handle, most commonly undergoing reduction to an aniline, which opens a plethora of further derivatization pathways.[5]
This guide will dissect these pathways, providing the causal logic behind experimental design and actionable protocols.
Pathway I: Chemoselective Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the workhorse of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6][7] The first step in these catalytic cycles, oxidative addition, is where the crucial chemoselectivity is established. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures that the palladium catalyst preferentially inserts into the C-I bond under carefully controlled conditions.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is arguably one of the most robust and widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[8][9] When applied to this compound, it allows for the selective synthesis of 4-aryl-1-chloro-2-nitrobenzene derivatives.[10][11]
Causality in Protocol Design:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and phosphine ligands is required.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common, as water aids in dissolving the base and the boronate salt.
Experimental Protocol: Synthesis of 4'-Chloro-2-nitro-1,1'-biphenyl
-
To a reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes by reacting terminal alkynes with aryl halides.[13][14] It uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).
Causality in Protocol Design:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the cycle by oxidative addition to the C-I bond.
-
Copper(I) Co-catalyst: The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly effective at transmetalation with the arylpalladium(II) complex.[13][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to scavenge the HX byproduct and to deprotonate the terminal alkyne.
Experimental Protocol: Synthesis of 1-Chloro-4-(phenylethynyl)-2-nitrobenzene
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq).
-
Add a suitable solvent, such as anhydrous THF or toluene.
-
Add an amine base, such as triethylamine (Et₃N, 2.5 eq).
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography to afford the product.[16][17]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[18][19] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals.[7]
Causality in Protocol Design:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often required to promote the reductive elimination step, which forms the C-N bond and is typically the rate-limiting step.[20]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[20]
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-N-methyl-3-nitroaniline (Note: This is a representative protocol for C-N coupling at the C-I position)
-
Charge an oven-dried flask with sodium tert-butoxide (1.4 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (e.g., methylamine solution, 1.2 eq).
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to ambient temperature.
-
Dilute with ethyl acetate and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
| Reaction Type | Typical Catalyst / Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 25-65 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Table 1: Comparative summary of conditions for palladium-catalyzed cross-coupling at the C-I position. |
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond is selectively targeted by palladium catalysts, the C-Cl bond is activated for nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The strong resonance and inductive stabilization provided by the ortho-nitro group is critical for the formation of this intermediate.[2]
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. RXNS - Nucleophilic Aromatic Substitution [rxns.adamsabangan.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 12. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-Chloro-4-iodo-2-nitrobenzene
As researchers and professionals in drug development, our work with complex chemical entities demands an unwavering commitment to safety, extending from initial synthesis to the final disposal of waste. 1-Chloro-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, presents significant health and environmental hazards that necessitate a meticulous and informed disposal protocol. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, grounded in established safety principles and regulatory compliance. The focus is not just on the "how," but the critical "why" behind each step, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Profile & Risk Assessment: Understanding the Imperative for Caution
This compound and its isomers are potent compounds whose hazardous properties mandate their classification as regulated hazardous waste. The primary risks associated with this chemical class stem from its high toxicity, potential long-term health effects, and environmental persistence.
Key Hazards:
-
High Acute Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Repeated exposure through skin contact can lead to significant absorption and systemic health hazards.[1]
-
Chronic Health Risks: It is suspected of causing genetic defects and cancer.[1][2][3][4] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[1][2][3]
-
Environmental Toxicity: The compound is classified as toxic to aquatic life with long-lasting effects and is considered a marine pollutant.[1][2] Its release into the environment must be strictly avoided to prevent ecological damage.[5][6]
Chemical & Physical Properties Summary
For effective handling and disposal, a clear understanding of the substance's properties is essential. The table below summarizes key data for structurally related compounds, which provide a reliable proxy for assessing the risks of this compound.
| Property | Value / Classification | Source |
| GHS Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [1][2] |
| Appearance | Yellow crystalline solid (for related isomers) | [1][7] |
| Molecular Formula | C₆H₃ClINO₂ | [8] |
| Molecular Weight | 283.45 g/mol | [8] |
| UN Number | 1578 (for Chloronitrobenzenes, solid) | [2] |
| Hazard Class | 6.1 (Toxic substances) | [2] |
The Core Principle: The Critical Importance of Waste Segregation
The presence of both chlorine and iodine atoms classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway.
Why Segregation is Non-Negotiable: Halogenated and non-halogenated waste streams are managed through entirely different disposal technologies.[9]
-
Non-Halogenated Solvents: Often undergo solvent recovery or are used as a secondary fuel source in facilities like cement kilns.[10]
-
Halogenated Solvents: Are unsuitable for fuel blending. Their combustion requires specialized, high-temperature incinerators equipped with acid gas scrubbers. This is because burning halogenated compounds can produce highly corrosive hydrogen halides (HCl, HI) and, under incomplete combustion, extremely toxic dioxins and furans.
Mixing halogenated waste like this compound with non-halogenated waste contaminates the entire container, forcing the entire volume to be treated via the more complex and costly halogenated disposal route.[10][11] Therefore, strict segregation at the point of generation is environmentally responsible and essential for cost-effective waste management.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final collection by environmental health and safety (EHS) personnel.
Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear the appropriate PPE.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[6]
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit is recommended.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[1]
Step 2: Waste Collection at the Source
Waste must be collected immediately as it is generated.
-
Solid Waste: Collect solid this compound, contaminated filter paper, or spill cleanup materials in a designated solid waste container. Use non-sparking tools to transfer the material.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Collect in a designated liquid waste container. Do not mix with aqueous or non-halogenated waste streams.[9][12]
Step 3: Container Selection and Labeling
Proper containment and identification are critical for safety and compliance.
-
Container Type: Use only approved, chemically compatible containers, typically provided by your institution's EHS department.[11][13] Ensure the container has a secure, vapor-tight lid.
-
Labeling:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and any solvents present.
-
List the approximate concentrations or percentages of all components.
-
Do not obscure original manufacturer labels if reusing a container.[13]
-
Step 4: Temporary Storage in the Laboratory
-
Secure Storage: Keep the waste container tightly closed when not in use.[1][5][13]
-
Location: Store the container in a designated satellite accumulation area, which is typically within or near the laboratory where the waste is generated. This area should be under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, combustible materials, and reducing agents.[1][7]
Step 5: Arranging for Final Disposal
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[13]
-
Contact EHS: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a waste collection.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.
-
Wear Full PPE: Do not attempt cleanup without the appropriate PPE as described in Step 1 of the SOP.
-
Contain & Absorb:
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[1][5] Moisten slightly with water to prevent dusting if appropriate.[7]
-
For liquid spills, cover with an inert absorbent material such as clay, diatomaceous earth, or vermiculite.[1]
-
-
Collect Waste: Once absorbed, scoop the material into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Conclusion
The proper disposal of this compound is not a mere procedural formality but a critical component of laboratory safety and environmental responsibility. By understanding its significant hazards and adhering to the principles of segregation, correct labeling, and containment, we can ensure that our scientific pursuits do not come at the cost of our health or the environment. Always consult your institution's specific EHS guidelines and when in doubt, seek their expert advice.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. westliberty.edu [westliberty.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 8. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. uakron.edu [uakron.edu]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-4-iodo-2-nitrobenzene
As researchers and scientists at the forefront of drug development, our work with novel and reactive chemical compounds demands the highest standards of safety. Handling substances like 1-Chloro-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to foster a deeply ingrained culture of safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: Understanding the "Why"
This compound is not a benign substance. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its constituent functional groups (chloronitrobenzene and iodonitrobenzene) are well-characterized. Based on data from analogous compounds, we must assume it presents significant health risks.
Key Hazards:
-
High Acute Toxicity: Related chloronitrobenzene compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Skin absorption can be a significant route of exposure, potentially leading to systemic toxicity.[1]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
-
Carcinogenicity and Mutagenicity: It is suspected of causing cancer and genetic defects.[1][2]
-
Environmental Toxicity: This class of chemicals is recognized as toxic to aquatic life with long-lasting effects.[1]
These hazards necessitate a multi-layered approach to personal protection, where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the critical final barrier between the researcher and the chemical. All handling of this compound must be performed in accordance with a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5]
Core Protective Equipment: A Barrier of Defense
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | NIOSH or EN 149 | Required when handling the solid outside of a certified chemical fume hood or if dust/aerosols are generated. Protects against inhalation of toxic particles.[1][6] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 | Protects against dermal absorption, a primary route of exposure for nitroaromatics.[7] Gloves must be inspected before use and disposed of immediately after contamination.[8] |
| Eye & Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or EN 166 | Goggles protect against splashes and dust. A face shield is required when there is a significant risk of splashing.[1] |
| Body | Chemical-resistant lab coat or apron over full-length clothing | EN 14605 or EN 13034 | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Footwear | Closed-toe shoes | N/A | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Disposal
Safe handling is a process. The following protocols provide a step-by-step guide to minimize exposure risk at every stage of the workflow.
PPE Selection and Donning Workflow
Before any work begins, the following sequence ensures you are properly protected.
Caption: PPE Selection and Donning Workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a certified chemical fume hood for the procedure.[9] Ensure emergency eyewash and safety showers are accessible and unobstructed.[10]
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Perform this task in the fume hood to contain any dust. Avoid creating dust clouds.[8][10]
-
Transfer and Dissolution: Use a spatula for solid transfers. When adding solvents, do so slowly to avoid splashing. Keep the container opening pointed away from your face.
-
During the Procedure: Keep all containers of this compound tightly closed when not in use.[1][8]
-
Post-Handling: After the procedure is complete, decontaminate the work area.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The sequence is critical:
-
First, remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).[8]
-
Remove the lab coat, folding it inward.
-
Remove face shield and goggles.
-
Finally, remove the respirator if one was used.
-
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][11] Do not eat, drink, or smoke in the laboratory area.[8]
Emergency and Disposal Plans
Preparedness is paramount. In the event of an accident, a clear and immediate plan of action is essential.
Emergency Response for Spills and Exposure
Caption: Emergency Response Plan for Spills or Exposure.
Disposal of Contaminated Materials
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous waste. Do not pour down the drain.[8][10] Collect in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE, such as gloves and weigh boats, that has come into contact with the chemical must be placed in a designated hazardous waste container.[8][11]
-
Regulatory Compliance: Follow all local, regional, and national regulations for hazardous waste disposal.[11][12]
By integrating these safety protocols into every aspect of our work with this compound, we build a foundation of trust in our procedures and ensure the well-being of our most valuable asset: our scientists.
References
- 1. lobachemie.com [lobachemie.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. compliancy-group.com [compliancy-group.com]
- 6. fishersci.com [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. westliberty.edu [westliberty.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. aarti-industries.com [aarti-industries.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
